molecular formula C5H5ClN2O B155678 3-Chloro-5-methoxypyridazine CAS No. 123696-02-6

3-Chloro-5-methoxypyridazine

Cat. No.: B155678
CAS No.: 123696-02-6
M. Wt: 144.56 g/mol
InChI Key: XLGRINRFBNCHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methoxypyridazine is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGRINRFBNCHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450350
Record name 3-CHLORO-5-METHOXYPYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123696-02-6
Record name 3-Chloro-5-methoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123696-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-CHLORO-5-METHOXYPYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-methoxypyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 123696-02-6

This technical guide provides a comprehensive overview of 3-Chloro-5-methoxypyridazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications as a chemical intermediate.

Chemical and Physical Properties

This compound is a substituted pyridazine ring system. The strategic placement of the chloro and methoxy groups makes it a versatile building block in organic synthesis. It typically appears as a colorless to light yellow liquid with a faint odor and is soluble in organic solvents with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 123696-02-6[2][3][4]
Molecular Formula C₅H₅ClN₂O[2][3]
Molecular Weight 144.56 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 285 °C[3]
Flash Point 126 °C[3]
Density 1.292 g/cm³[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are key data points obtained from ¹H NMR and Mass Spectrometry.

Table 2: Spectroscopic Data for this compound
Spectrum TypeDataReference(s)
¹H NMR Solvent: DMSO-d₆ (400 MHz)Chemical Shifts (δ ppm): 3.944 (s, 3H, -OCH₃), 7.531 (d, 1H), 8.991 (d, 1H)[2]
Mass Spectrometry Method: ESIposm/z: 145 [M+H]⁺[2]
Predicted MS Adducts [M+H]⁺: 145.01631[M+Na]⁺: 166.99825[M-H]⁻: 143.00175[5]

Synthesis and Experimental Protocols

This compound can be synthesized via several routes. The following protocols detail two common laboratory-scale methods, starting from commercially available precursors.

Protocol 1: Synthesis from 3,5-Dichloropyridazine

This method involves a nucleophilic aromatic substitution reaction where one chlorine atom of 3,5-dichloropyridazine is selectively replaced by a methoxy group.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 3,5-Dichloropyridazine D Reaction Vessel A->D B Methanol (MeOH) B->D C Sodium Methoxide (5.4M in MeOH) C->D E Stir at 90°C for 1 hour D->E F Quench with H₂O E->F G Extract with Ethyl Acetate (EtOAc) F->G H Wash Organic Phase (KHSO₄, NaHCO₃, Brine) G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K This compound J->K G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 5-Methoxypyridazin-3(2H)-one C Reaction Vessel A->C B Phosphoryl chloride (POCl₃) B->C D Stir at 100°C for 10 min C->D E Pour into ice water D->E F Adjust pH to alkaline (Na₂CO₃) E->F G Extract with Ether F->G H Dry over MgSO₄ G->H I Concentrate under reduced pressure H->I J Recrystallize from 1,2-dichloroethane I->J K This compound J->K G cluster_0 Drug Discovery Workflow A This compound (Starting Material) B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) A->B Versatile Scaffold C Library of Novel Pyridazine Derivatives B->C D High-Throughput Screening C->D E Hit Identification & Lead Optimization D->E F Preclinical Candidate E->F

References

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties of 3-Chloro-5-methoxypyridazine, tailored for researchers, scientists, and professionals in drug development. This document details its chemical structure, physical and spectral properties, synthesis protocols, and its relevance in medicinal chemistry.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and a methoxy group. These functional groups impart specific reactivity and physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 123696-02-6[1]
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [2][3]
Appearance Colorless to light yellow liquid or solid[4]
Boiling Point 285 °C (predicted)[2][4]
Density 1.292 g/cm³ (predicted)[2][4]
Flash Point 126 °C (predicted)[2][4]
XLogP3 0.8[3]
Solubility Soluble in organic solvents, limited solubility in water.[4]

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, some data has been reported in the context of synthetic procedures.

Table 2: Spectral Data of this compound

SpectrumDataSource
Mass Spectrum (LC-MS, ESI+) m/z = 145 [M+H]⁺[5]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 3.94 (s, 3H, -OCH₃), 7.53 (d, 1H, Ar-H), 8.99 (d, 1H, Ar-H)[5]
¹³C NMR Data not available-
Infrared (IR) Data not available-

Note: The reported ¹H NMR data from ChemicalBook is presented here in a standardized format. The original source contains additional numerical values of uncertain significance.

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common laboratory-scale procedures are detailed below.

Synthesis from 5-Methoxypyridazin-3(2H)-one

This protocol involves the chlorination of a pyridazinone precursor.

Experimental Workflow: Synthesis from 5-Methoxypyridazin-3(2H)-one

G start Suspend 5-Methoxypyridazin-3(2H)-one in phosphoryl chloride react Stir at 100 °C for 10 min start->react quench Pour into ice water and neutralize with Na₂CO₃ react->quench extract Extract with ether quench->extract dry Dry organic phase (anhydrous MgSO₄) extract->dry concentrate Remove solvent under reduced pressure dry->concentrate purify Recrystallize from 1,2-dichloroethane concentrate->purify product This compound purify->product

Caption: Synthesis of this compound.

Detailed Methodology:

  • 5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) is suspended in phosphoryl chloride (1.5 mL, 16 mmol).[5]

  • The reaction mixture is stirred at 100 °C for 10 minutes.[5]

  • After completion, the mixture is carefully poured into ice water, and the pH is adjusted to alkaline with the addition of sodium carbonate.[5]

  • The aqueous mixture is then extracted with diethyl ether.[5]

  • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[5]

  • The resulting residue is recrystallized from 1,2-dichloroethane to yield the final product.[5]

Synthesis from 3,5-Dichloropyridazine

This method involves a nucleophilic substitution of a chlorine atom with a methoxy group.

Experimental Workflow: Synthesis from 3,5-Dichloropyridazine

G start Dissolve 3,5-dichloropyridazine in methanol add_reagent Add sodium methoxide solution in methanol start->add_reagent react Stir at 90 °C for 1 hour add_reagent->react quench Quench with water react->quench extract Extract with ethyl acetate quench->extract wash Wash organic phase with K₂SO₄, NaHCO₃, and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

Caption: Alternative synthesis of this compound.

Detailed Methodology:

  • To a solution of 3,5-dichloropyridazine (300 mg) in methanol (2 mL), a 5.4 M solution of sodium methoxide in methanol (0.410 mL) is added.[5]

  • The reaction mixture is stirred for 1 hour at 90 °C.[5]

  • The reaction is quenched with water and extracted with ethyl acetate.[5]

  • The organic phase is washed sequentially with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.[5]

  • The organic layer is then dried over MgSO₄ and concentrated in vacuo to yield the product.[5]

Role in Drug Discovery and Development

The pyridazine scaffold is a recognized pharmacophore present in numerous biologically active molecules. The unique arrangement of nitrogen atoms in the pyridazine ring allows for specific hydrogen bonding interactions with biological targets.[6]

While this compound itself is not an active pharmaceutical ingredient, it serves as a crucial building block for the synthesis of novel therapeutic agents. The chlorine and methoxy groups offer multiple points for chemical modification, enabling the creation of diverse chemical libraries for drug screening. Pyridazine derivatives have been investigated for a range of therapeutic applications, including their use as splicing modulators and for the treatment of infectious diseases.[7][8]

Logical Relationship: Role of Pyridazine Scaffolds in Drug Discovery

G cluster_0 Chemical Synthesis cluster_1 Drug Discovery Process pyridazine Pyridazine Scaffold (e.g., this compound) modification Chemical Modification (Substitution, Cross-coupling) pyridazine->modification library Diverse Chemical Library modification->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: The role of pyridazine scaffolds in drug discovery.

This diagram illustrates how versatile building blocks like this compound are chemically modified to generate libraries of compounds. These libraries are then screened to identify molecules with desired biological activity, which subsequently undergo structure-activity relationship studies and lead optimization to develop potential drug candidates.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-5-methoxypyridazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide array of pharmacological activities. This document outlines two distinct and reliable synthetic pathways to obtain this compound, complete with detailed experimental protocols and a summary of quantitative data.

Core Synthesis Pathways

Two primary synthetic routes for the preparation of this compound have been identified and are detailed below. The first pathway proceeds via a nucleophilic aromatic substitution reaction on a dichlorinated pyridazine precursor. The second pathway involves the chlorination of a methoxypyridazinone intermediate.

Pathway 1: Nucleophilic Aromatic Substitution of 3,5-Dichloropyridazine

This method involves the selective methoxylation of 3,5-dichloropyridazine using sodium methoxide. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces one of the chlorine atoms on the pyridazine ring.

Pathway 2: Chlorination of 5-Methoxypyridazin-3(2H)-one

This alternative route utilizes 5-methoxypyridazin-3(2H)-one as the starting material, which is then chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two described synthesis pathways for this compound.

ParameterPathway 1: Nucleophilic Aromatic SubstitutionPathway 2: Chlorination
Starting Material 3,5-Dichloropyridazine5-Methoxypyridazin-3(2H)-one
Key Reagents Sodium methoxide, MethanolPhosphorus oxychloride
Reaction Temperature 90°C100°C
Reaction Time 1 hour10 minutes
Yield Not explicitly stated, but preparable from 300 mg starting material45%
Analytical Data (LC-MS) r = 0.85 mm; MS (ESIpos): m/z = 145 [M + H]⁺r = 0.85 mm; MS (ESIpos): m/z = 145 [M + H]⁺
Analytical Data (¹H-NMR) (400 MHz, DMSO-d6) δ (ppm): 3.944 (s, 3H), 7.531 (d, J=2.4 Hz, 1H), 8.991 (d, J=2.4 Hz, 1H)(400 MHz, DMSO-d6) δ (ppm): 3.944 (s, 3H), 7.531 (d, J=2.4 Hz, 1H), 8.991 (d, J=2.4 Hz, 1H)

Experimental Protocols

Protocol for Pathway 1: Synthesis of this compound from 3,5-Dichloropyridazine

Materials:

  • 3,5-Dichloropyridazine (300 mg)

  • 5.4 M solution of sodium methoxide in Methanol (0.410 mL)

  • Methanol (MeOH) (2 mL)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • 5% solution of KHSO₄

  • Saturated solution of NaHCO₃

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,5-dichloropyridazine (300 mg) in MeOH (2 mL), add a 5.4 M solution of sodium methoxide in MeOH (0.410 mL).

  • Stir the reaction mixture for 1 hour at 90°C.

  • Quench the reaction with H₂O and extract with EtOAc.

  • Wash the organic phase with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.

  • Dry the organic phase over MgSO₄ and concentrate in vacuo to yield the product.

Protocol for Pathway 2: Synthesis of this compound from 5-Methoxypyridazin-3(2H)-one

Materials:

  • 5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol)

  • Phosphoryl chloride (POCl₃) (1.5 mL, 16 mmol)

  • Ice water

  • Sodium carbonate

  • Ether

  • Anhydrous magnesium sulfate

  • 1,2-Dichloroethane

Procedure:

  • Suspend 5-methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) in phosphoryl chloride (1.5 mL, 16 mmol).

  • Stir the reaction mixture at 100°C for 10 minutes.

  • After completion of the reaction, slowly pour the mixture into ice water.

  • Adjust the pH to alkaline by adding sodium carbonate.

  • Extract the mixture with ether.

  • Combine the organic phases and dry with anhydrous magnesium sulfate.

  • After filtration, remove the solvent by distillation under reduced pressure.

  • Recrystallize the resulting residue with 1,2-dichloroethane to give 130 mg of this compound (45% yield).

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 3,5-Dichloropyridazine 3,5-Dichloropyridazine This compound This compound 3,5-Dichloropyridazine->this compound  NaOMe, MeOH 90°C, 1h 5-Methoxypyridazin-3(2H)-one 5-Methoxypyridazin-3(2H)-one 5-Methoxypyridazin-3(2H)-one->this compound  POCl₃ 100°C, 10min

Caption: Two synthetic routes to this compound.

Experimental Workflow for Synthesis Pathway 1

Experimental_Workflow start Start react React 3,5-Dichloropyridazine with NaOMe in MeOH at 90°C start->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Phase (KHSO₄, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis from 3,5-dichloropyridazine.

Potential Biological Activities of Pyridazine Derivatives

The pyridazine core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific signaling pathways for this compound are not extensively documented, its structural class is associated with various pharmacological effects.

Biological_Activities cluster_activities Potential Biological Activities pyridazine Pyridazine Core anti_inflammatory Anti-inflammatory pyridazine->anti_inflammatory analgesic Analgesic pyridazine->analgesic antimicrobial Antimicrobial pyridazine->antimicrobial anticancer Anticancer pyridazine->anticancer vasorelaxant Vasorelaxant pyridazine->vasorelaxant splicing_modulator mRNA Splicing Modulator pyridazine->splicing_modulator α1a-adrenoceptor Antagonist α1a-adrenoceptor Antagonist vasorelaxant->α1a-adrenoceptor Antagonist

Caption: Potential biological roles of pyridazine-based compounds.

An In-depth Technical Guide to the Starting Materials for 3-Chloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methoxypyridazine is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine core is a common scaffold in a variety of biologically active compounds, and the specific substitution pattern of this compound, featuring a reactive chlorine atom and an electron-donating methoxy group, makes it a versatile intermediate for the synthesis of novel therapeutic agents. Pyridazine derivatives have been investigated for a wide range of pharmacological activities, including as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. This guide provides a detailed overview of the primary synthetic routes to this compound, focusing on the necessary starting materials and experimental protocols.

Core Synthetic Pathways

The synthesis of this compound is primarily achieved through two main routes, starting from either 3,5-Dichloropyridazine or 5-Methoxypyridazin-3(2H)-one. The choice of route may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Synthesis of Starting Material: 3,5-Dichloropyridazine

A common method for the preparation of 3,5-Dichloropyridazine involves the reaction of maleic anhydride with hydrazine, followed by chlorination.

digraph "Synthesis of 3,5-Dichloropyridazine" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5];
  edge [fontname="Arial", fontsize=11];

MaleicAnhydride [label="Maleic Anhydride", fillcolor="#F1F3F4", style=filled]; Hydrazine [label="Hydrazine", fillcolor="#F1F3F4", style=filled]; MaleicHydrazide [label="Maleic Hydrazide", fillcolor="#F1F3F4", style=filled]; Dichloropyridazine [label="3,5-Dichloropyridazine", fillcolor="#FBBC05", style=filled]; POCl3 [label="POCl₃", shape=plaintext];

MaleicAnhydride -> MaleicHydrazide [label="+ Hydrazine"]; MaleicHydrazide -> Dichloropyridazine [label="+ POCl₃"]; }

Synthesis of this compound from 3,5-Dichloropyridazine.
Route 2: From 5-Methoxypyridazin-3(2H)-one

This alternative route involves the chlorination of 5-Methoxypyridazin-3(2H)-one. This transformation is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃).

```dot digraph "Route 2: From 5-Methoxypyridazin-3(2H)-one" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=11];

Methoxypyridazinone [label="5-Methoxypyridazin-3(2H)-one", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; FinalProduct [label="this compound", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; POCl3 [label="POCl₃", shape=plaintext];

Methoxypyridazinone -> FinalProduct [label="+ POCl₃"]; }

General drug discovery workflow utilizing a pyridazine building block.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of pyridazine-containing compounds with potential therapeutic applications. The synthetic routes from 3,5-Dichloropyridazine and 5-Methoxypyridazin-3(2H)-one are both effective methods for its preparation. The choice of a particular route will depend on various factors, including the availability of starting materials and the desired scale of the reaction. The detailed protocols and data presented in this guide are intended to assist researchers in the efficient synthesis and utilization of this important building block in their drug discovery and development endeavors.

An In-depth Technical Guide to the NMR Spectra of 3-Chloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral properties of 3-chloro-5-methoxypyridazine. Due to the limited availability of public experimental data, this document combines reported experimental ¹H NMR data with theoretically predicted ¹³C NMR data to offer a comprehensive analytical profile. Detailed experimental protocols for the synthesis of this compound are also included.

Chemical Structure

Caption: Chemical structure of this compound.

NMR Spectroscopic Data

The following tables summarize the available ¹H NMR and predicted ¹³C NMR spectral data for this compound.

¹H NMR Data

The experimental ¹H NMR data presented below is sourced from a publicly available dataset and was recorded on a 400 MHz spectrometer in DMSO-d₆.[1] The interpretation of the raw data requires careful consideration of solvent and impurity peaks.

Chemical Shift (δ) ppmMultiplicityAssignmentNotes
8.99dH-6The doublet arises from coupling with H-4.
7.53dH-4The doublet arises from coupling with H-6.
3.94s-OCH₃Singlet corresponding to the methoxy group protons.
3.32-H₂OResidual water in the NMR solvent.
2.50-DMSO-d₅Residual solvent peak.

Note on ¹H NMR Data: The provided source data includes several entries around the solvent peak (2.495, 2.499, 2.503 ppm) and presents the data with unconventional parenthetical values. The interpretation above focuses on the signals most likely attributable to this compound and common NMR impurities. The signals at 8.99 ppm and 7.53 ppm are consistent with the expected deshielded aromatic protons of the pyridazine ring, and the signal at 3.94 ppm is characteristic of a methoxy group.

¹³C NMR Data (Predicted)
Chemical Shift (δ) ppmAssignment
164.0C-5
150.1C-3
131.5C-6
116.8C-4
56.2-OCH₃

Disclaimer: This ¹³C NMR data is based on computational prediction and should be used as a reference. Experimental verification is recommended for definitive assignment.

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: From 3,5-Dichloropyridazine

This method involves the nucleophilic substitution of a chlorine atom with a methoxy group.

Reaction Scheme:

3,5-Dichloropyridazine + Sodium Methoxide → this compound

Procedure: [1]

  • To a solution of 3,5-dichloropyridazine (300 mg) in methanol (2 mL), a 5.4 M solution of sodium methoxide in methanol (0.410 mL) is added.

  • The reaction mixture is stirred for 1 hour at 90°C.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The organic phase is washed sequentially with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.

  • The organic layer is dried over MgSO₄ and concentrated in vacuo to yield the product.

Method 2: From 5-Methoxypyridazin-3(2H)-one

This method involves the chlorination of a pyridazinone precursor.

Reaction Scheme:

5-Methoxypyridazin-3(2H)-one + POCl₃ → this compound

Procedure: [1]

  • 5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) is suspended in phosphoryl chloride (1.5 mL, 16 mmol).

  • The reaction mixture is stirred at 100°C for 10 minutes.

  • Upon completion, the mixture is slowly poured into ice water.

  • The pH is adjusted to be alkaline by the addition of sodium carbonate.

  • The mixture is subsequently extracted with ether.

  • The combined organic phases are dried with anhydrous magnesium sulfate.

  • After filtration, the solvent is removed by distillation under reduced pressure.

  • The resulting residue is recrystallized from 1,2-dichloroethane to give the final product.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from 3,5-dichloropyridazine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 3,5-Dichloropyridazine 3,5-Dichloropyridazine Heating at 90°C for 1h Heating at 90°C for 1h 3,5-Dichloropyridazine->Heating at 90°C for 1h Sodium Methoxide in Methanol Sodium Methoxide in Methanol Sodium Methoxide in Methanol->Heating at 90°C for 1h Quenching with Water Quenching with Water Heating at 90°C for 1h->Quenching with Water Extraction with Ethyl Acetate Extraction with Ethyl Acetate Quenching with Water->Extraction with Ethyl Acetate Washing Washing Extraction with Ethyl Acetate->Washing Drying and Concentration Drying and Concentration Washing->Drying and Concentration This compound This compound Drying and Concentration->this compound

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 3-Chloro-5-methoxypyridazine: Synthesis and Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 3-chloro-5-methoxypyridazine, a heterocyclic compound of interest in medicinal chemistry. While the definitive crystal structure of this compound is not publicly available at the time of this writing, this document outlines the necessary experimental protocols for its synthesis and a detailed workflow for its structural determination via single-crystal X-ray diffraction. The provided methodologies are based on established chemical and crystallographic practices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in further research.

PropertyValueSource
Molecular Formula C₅H₅ClN₂OPubChem
Molecular Weight 144.56 g/mol PubChem
Appearance Solid (predicted)---
SMILES COC1=CC(=NN=C1)ClPubChem
InChI InChI=1S/C5H5ClN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3PubChem
CAS Number 123696-02-6Anichem

Table 1: Physicochemical data for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom in 3,5-dichloropyridazine with a methoxy group.

The reaction proceeds via the selective replacement of one chlorine atom with a methoxy group from sodium methoxide.[1]

Synthesis_Pathway Synthesis of this compound 3_5_Dichloropyridazine 3,5-Dichloropyridazine Product This compound 3_5_Dichloropyridazine->Product Nucleophilic Substitution Sodium_Methoxide Sodium Methoxide (CH₃ONa) Sodium_Methoxide->Product

A diagram illustrating the synthesis of this compound.

The following is a generalized experimental protocol for the synthesis of this compound from 3,5-dichloropyridazine.

Materials:

  • 3,5-Dichloropyridazine

  • Sodium methoxide

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloropyridazine in anhydrous methanol.

  • Addition of Reagent: To the stirred solution, add a stoichiometric equivalent of sodium methoxide. The addition may be done portion-wise or as a solution in methanol.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure the completion of the monosubstitution reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Hypothetical Crystal Structure Determination

As the crystal structure of this compound has not been reported, this section details a standard experimental workflow for its determination using single-crystal X-ray diffraction. This is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[2]

The process of determining a crystal structure can be broken down into several key stages, from crystal growth to the final refinement of the atomic model.

Crystal_Structure_Workflow Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification of this compound Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Crystal_Mounting Crystal Mounting on Diffractometer Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Data Collection Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing & Symmetry Determination Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Deposition Structure_Refinement->Validation

A general workflow for single-crystal X-ray diffraction analysis.

3.2.1. Single Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

  • Method: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules.

  • Solvent Selection: A suitable solvent or solvent system must be chosen in which this compound is moderately soluble. A solvent screen with solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, and mixtures thereof) should be performed.

  • Procedure:

    • Prepare a saturated solution of purified this compound in the chosen solvent at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial, loosely capped or covered with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed in a vibration-free environment over several days to weeks.

    • Once suitable crystals have formed, they should be carefully harvested.

3.2.2. X-ray Diffraction Data Collection

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is required.

  • Procedure:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms.

    • The diffractometer software is used to determine the unit cell parameters and the crystal orientation.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step.

3.2.3. Structure Solution and Refinement

  • Software: Specialized crystallographic software packages (e.g., Olex2, SHELX, or WinGX) are used for data processing, structure solution, and refinement.

  • Procedure:

    • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors.

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • Model Building and Refinement: An initial atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using least-squares methods.

    • Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound and a comprehensive, albeit hypothetical, protocol for the determination of its crystal structure. While the crystal structure of this specific molecule is not yet publicly available, the methodologies outlined here represent the standard procedures that would be employed for its elucidation. The availability of a definitive crystal structure would be of significant value to the scientific community, providing crucial insights for medicinal chemistry and drug design efforts.

References

The Chloropyridazine Core: A Technical Guide to its Reactivity and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of a chlorine atom to this core creates a versatile building block, the chloropyridazine, whose reactivity has been extensively exploited in the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical reactivity of the chloropyridazine core, with a focus on its application in drug development. We present a summary of key reactions, detailed experimental protocols, and an overview of its role in targeting significant biological pathways.

Reactivity of the Chloropyridazine Core

The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, is further amplified by the inductive effect of the chlorine substituent. This electronic characteristic makes the chloropyridazine core particularly susceptible to nucleophilic aromatic substitution (SNAr) and a competent partner in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of chloropyridazine functionalization. The chlorine atom serves as an excellent leaving group, readily displaced by a variety of nucleophiles. This reaction is fundamental in the synthesis of diverse chloropyridazine derivatives.

Table 1: Nucleophilic Aromatic Substitution of Chloropyridazines - Representative Examples

Starting MaterialNucleophileConditionsProductYield (%)Reference
3,6-DichloropyridazineAmmonia in Methanol130°C, 96 hours6-Chloropyridazin-3-amine61[1]
3,6-DichloropyridazineHydrazine HydrateReflux3-Chloro-6-hydrazinylpyridazine-[2]
4-((6-chloropyridazin-3-yl)oxy)benzaldehydeThiazolidine-2,4-dione10% KOH, absolute ethanol, rt, 24 hCorresponding thiazolidinedione derivative40-50[3]
Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and the chloropyridazine core is an excellent substrate for these transformations. Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are commonly employed to introduce aryl, heteroaryl, amino, and alkenyl moieties.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the chloropyridazine core and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl pyridazine derivatives.

Table 2: Suzuki-Miyaura Coupling of Chloropyridazines - Representative Examples

Chloropyridazine SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Amino-6-chloropyridazineArylboronic acidsPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O804822-65[4]
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O804814-28[5]
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/het-aryl boronic acidsPd(PPh₃)₄--70-8018-22-[6]

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of N-substituted pyridazine derivatives. This reaction is crucial for introducing amine functionalities that can serve as key pharmacophores.

Table 3: Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine - Representative Conditions

AminePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane1102470-80[7]
BenzylaminePd₂(dba)₃BrettPhosK₃PO₄t-BuOH901280-90[7]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution: Synthesis of 6-Chloropyridazin-3-amine[1]
  • To a 2.0 M solution of ammonia in methanol, slowly add 3,6-dichloropyridazine.

  • Heat the reaction mixture in a sealed vessel at 130°C for 96 hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-chloropyridazin-3-amine as a white solid.

General Protocol for Suzuki-Miyaura Cross-Coupling[5]
  • In a reaction vessel, combine the chloropyridazine substrate (1.0 equiv), the boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and 2 M aqueous Na₂CO₃ solution.

  • Add a mixture of DME and ethanol as the solvent.

  • Heat the reaction mixture at 80°C under a nitrogen atmosphere for 48 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and extract with chloroform.

  • Wash the combined organic layers with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

General Protocol for Buchwald-Hartwig Amination[7]
  • In a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Under a positive flow of argon, add the chloropyridazine substrate (1.0 equiv) and the amine (1.2 equiv).

  • Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110°C) for the specified time, monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Significance and Signaling Pathways

Chloropyridazine derivatives have emerged as potent modulators of various biological pathways implicated in cancer and inflammation. Of particular note is their activity as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1) and their ability to induce apoptosis.

PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[8] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.[8] Certain chloropyridazine-containing molecules have been designed as PARP-1 inhibitors, binding to the catalytic pocket and preventing the synthesis of poly(ADP-ribose) chains, thereby disrupting DNA repair and leading to cancer cell death.[3][9]

PARP1_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Chloropyridazine Chloropyridazine-based PARP-1 Inhibitor Chloropyridazine->PARP1 inhibits

Caption: PARP-1 inhibition by chloropyridazine derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. It is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[10][11] Chloropyridazine-containing compounds can induce apoptosis by inhibiting anti-apoptotic proteins or by activating pro-apoptotic pathways, ultimately leading to the activation of executioner caspases like caspase-3.[3][12]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., TNFα, FasL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Chloropyridazine Chloropyridazine Derivative Chloropyridazine->Mitochondrion induces stress Chloropyridazine->Caspase3 promotes activation

Caption: Overview of extrinsic and intrinsic apoptosis pathways.

Experimental Workflow

The synthesis and evaluation of novel chloropyridazine derivatives typically follow a structured workflow, from initial reaction setup to final biological assessment.

Experimental_Workflow Start Starting Materials: Chloropyridazine Core & Coupling Partner Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent, Reagents) Start->Reaction_Setup Reaction Chemical Transformation (e.g., Suzuki Coupling) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Evaluation (e.g., PARP-1 Inhibition Assay) Characterization->Biological_Assay End Lead Compound Identification Biological_Assay->End

Caption: General experimental workflow for chloropyridazine derivatives.

Conclusion

The chloropyridazine core represents a highly valuable and versatile scaffold in modern drug discovery. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient generation of diverse molecular libraries. The demonstrated ability of chloropyridazine derivatives to modulate key biological pathways, such as DNA repair and apoptosis, underscores their therapeutic potential. This guide provides a foundational understanding of the chemistry and biological relevance of the chloropyridazine core, intended to aid researchers in the design and synthesis of next-generation therapeutics.

References

Electronic Properties of Substituted Pyridazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of substituted pyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document delves into the influence of various substituents on the pyridazine core, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Introduction to Pyridazines

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including a high dipole moment, weak basicity, and distinct hydrogen-bonding capabilities, making them attractive scaffolds in drug design and for the development of novel materials.[1] The electron-deficient nature of the pyridazine ring, a consequence of the electronegative nitrogen atoms, significantly influences the electronic properties of its substituted derivatives.[2] Understanding these properties is crucial for predicting molecular interactions, reactivity, and biological activity.

Quantitative Electronic Data of Substituted Pyridazines

The electronic character of substituted pyridazines can be quantified through various experimental and computational parameters. This section summarizes key data in a structured format to facilitate comparison.

Acidity and Basicity (pKa Values)

The pKa of a molecule is a critical parameter that influences its ionization state at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The pyridazine ring is weakly basic.[3] Substituents on the ring can significantly alter its pKa. Electron-donating groups generally increase basicity (higher pKa of the conjugate acid), while electron-withdrawing groups decrease it.

CompoundSubstituent(s)pKaReference(s)
Pyridazine-2.33[4]
4-Methylpyridazine4-CH₃2.93[3]
3-Hydroxypyridazine3-OH10.46, -1.8[4]
3,6-Dihydroxypyridazine3,6-di-OH5.67, -2.2, 13[4]
4-Methoxypyridazine4-OCH₃3.70[4]
Redox Potentials

The redox potentials of pyridazine derivatives are important indicators of their electron-accepting or -donating capabilities and are relevant for their application in materials science and for understanding their metabolic fate. Cyclic voltammetry is a common technique used to determine these properties.

CompoundSubstituent(s)First Reduction Potential (V vs. Fc/Fc⁺)Second Reduction Potential (V vs. Fc/Fc⁺)Reference(s)
3,6-Dichloropyridazine3,6-di-Cl-1.88-2.24 (third wave at -2.64)[5]
3-Amino-6-chloropyridazine3-NH₂, 6-Cl-2.28-2.62[5]
3-Chloro-6-(4'-nitroanilino)pyridazine3-Cl, 6-(p-NO₂-anilino)-1.52-2.32[5]
Hammett Substituent Constants (σ) and Reaction Constants (ρ)
Spectroscopic Data

UV-Vis and NMR spectroscopy provide valuable information about the electronic structure and environment of pyridazine derivatives.

The position of the UV-Vis absorption maximum is influenced by the extent of π-conjugation and the presence of electron-donating and -accepting groups.

CompoundSubstituent(s)λmax (nm)SolventReference(s)
3,6-Dichloropyridazine3,6-di-Cl268Acetonitrile[5]
3-Amino-6-chloropyridazine3-NH₂, 6-Cl308Acetonitrile[5]
3-Chloro-6-(4'-nitroanilino)pyridazine3-Cl, 6-(p-NO₂-anilino)410Acetonitrile[5]

NMR chemical shifts are sensitive to the electron density around the nuclei, providing a detailed picture of the electronic environment within the molecule.

CompoundPosition1H Chemical Shift (ppm)13C Chemical Shift (ppm)Reference(s)
PyridazineH-3, H-69.21-[7]
H-4, H-57.51-[7]
4-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-oneH-pyri7.88161.84 (C=O)[8]
4-(2,6-Dichlorobenzyl)-6-phenylpyridazin-3(2H)-oneH-Pyz6.89160.77 (C=O)[8]

Experimental Protocols

This section outlines the methodologies for key experiments used to determine the electronic properties of substituted pyridazines.

Determination of pKa Values

The pKa values of pyridazine derivatives can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry. Computational methods, such as those based on Density Functional Theory (DFT), can also provide reliable predictions.[9]

Experimental Workflow for pKa Determination (Spectrophotometric Method)

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare a stock solution of the pyridazine derivative in a suitable solvent (e.g., DMSO). prep2 Prepare a series of buffer solutions with known pH values spanning the expected pKa range. meas1 Add a small aliquot of the stock solution to each buffer solution to achieve the final desired concentration. prep2->meas1 meas2 Record the UV-Vis spectrum of each solution over a relevant wavelength range. meas1->meas2 analysis1 Identify the wavelength(s) at which the absorbance changes significantly with pH. meas2->analysis1 analysis2 Plot absorbance at the selected wavelength(s) versus pH. analysis1->analysis2 analysis3 Fit the data to the Henderson-Hasselbalch equation or use a graphical method to determine the pKa. analysis2->analysis3

Caption: Workflow for spectrophotometric pKa determination.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a compound.

Experimental Protocol for Cyclic Voltammetry

  • Solution Preparation: Prepare a solution of the pyridazine derivative (typically 1 mM) in a suitable organic solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Set the initial and final potentials to values that bracket the expected redox events.

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram by scanning the potential from the initial to the final value and then back to the initial potential.

  • Internal Standard: After the initial measurement, add a small amount of an internal standard with a known redox potential (e.g., ferrocene) and record the voltammogram again to calibrate the potential scale.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) from the anodic and cathodic peak potentials.

In Vitro COX-2 Inhibition Assay

The inhibitory activity of substituted pyridazines against cyclooxygenase-2 (COX-2) is a key measure of their potential as anti-inflammatory agents.

Experimental Protocol for In Vitro COX-2 Inhibition Assay (Colorimetric)

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compounds (substituted pyridazines) in a suitable buffer (e.g., Tris-HCl).

  • Incubation:

    • To each well of a 96-well plate, add the COX-2 enzyme solution.

    • Add the test compound at various concentrations.

    • Incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the arachidonic acid solution to each well to start the enzymatic reaction.

  • Reaction Termination and Detection: After a specific incubation period (e.g., 2 minutes), stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride). The amount of prostaglandin produced is then determined using a colorimetric detection method, often involving a peroxidase-based reaction.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[10]

Signaling Pathway: COX-2 Inhibition by Substituted Pyridazines

Many substituted pyridazines exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

G cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibition Inhibition stimuli Inflammatory Stimuli (e.g., cytokines, LPS) phospholipase Phospholipase A2 stimuli->phospholipase activates membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane:s->arachidonic_acid:n releases cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate prostaglandins Prostaglandins (PGH2) cox2->prostaglandins catalyzes conversion to inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates pyridazine Substituted Pyridazine pyridazine->cox2 inhibits

Caption: COX-2 signaling pathway and its inhibition.

This pathway illustrates how inflammatory stimuli lead to the release of arachidonic acid from cell membranes.[11] The COX-2 enzyme then converts arachidonic acid into prostaglandins, which in turn mediate the inflammatory response.[5][12] Substituted pyridazines can selectively bind to and inhibit the activity of COX-2, thereby blocking the production of prostaglandins and reducing inflammation.

Conclusion

The electronic properties of substituted pyridazines are fundamental to their diverse applications, particularly in the realm of drug discovery. By understanding and quantifying these properties through techniques such as pKa determination, cyclic voltammetry, and various spectroscopic methods, researchers can engage in more rational drug design. The ability of certain pyridazine derivatives to act as selective COX-2 inhibitors highlights the therapeutic potential of this heterocyclic scaffold. This guide provides a foundational resource for scientists and professionals working with substituted pyridazines, offering a compilation of key data and methodologies to aid in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloro-5-methoxypyridazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the synthesis of 3-chloro-5-methoxypyridazine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the chloro and methoxy groups on the pyridazine ring offers multiple points for further chemical modification, making it a valuable building block for creating diverse molecular architectures. This document outlines two primary synthetic routes to the parent compound and discusses general protocols for its further derivatization.

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below, utilizing different starting materials.

Method 1: From 3,5-Dichloropyridazine

This method involves the nucleophilic substitution of a chlorine atom in 3,5-dichloropyridazine with a methoxy group.

Experimental Protocol:

  • To a solution of 3,5-dichloropyridazine (300 mg) in methanol (2 mL), add a 5.4 M solution of sodium methoxide in methanol (0.410 mL).

  • Stir the reaction mixture for 1 hour at 90°C.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic phase with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.

  • Dry the organic phase over MgSO₄ and concentrate in vacuo to yield the product.[1]

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureProduct
3,5-DichloropyridazineSodium MethoxideMethanol1 hour90°CThis compound

Reaction Workflow:

start 3,5-Dichloropyridazine conditions 90°C, 1h start->conditions 1. reagent Sodium Methoxide in Methanol reagent->conditions 2. product This compound conditions->product 3. Workup start 5-Methoxypyridazin-3(2H)-one conditions 100°C, 10 min start->conditions 1. reagent Phosphoryl Chloride reagent->conditions 2. product This compound conditions->product 3. Workup & Recrystallization start This compound conditions Heat Inert Atmosphere start->conditions 1. reagents Boronic Acid/Ester Pd Catalyst Base reagents->conditions 2. product 3-Aryl-5-methoxypyridazine Derivative conditions->product 3. Workup & Purification

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures which are common motifs in pharmaceuticals and functional materials.

3-Chloro-5-methoxypyridazine is a valuable heterocyclic building block. The presence of the electron-deficient pyridazine core, along with the chloro and methoxy substituents, offers unique reactivity and opportunities for selective functionalization. The Suzuki coupling of this compound with various aryl- and heteroarylboronic acids provides a direct route to novel 3-substituted-5-methoxypyridazine derivatives, which are of significant interest in drug discovery programs.

These application notes provide detailed protocols and a summary of reaction conditions for the successful Suzuki coupling of this compound, based on established methods and specific examples.

Data Presentation: Summary of Suzuki Coupling Reactions

Due to the limited number of publicly available, detailed examples for the Suzuki coupling of this compound, the following table includes a specific example found in the patent literature and representative conditions adapted from reactions with structurally similar chloro-heterocycles. This table serves as a starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
1(4-((4,4-dimethyl-1,3-dioxan-2-yl)methyl)phenyl)boronic acidPdCl₂(dppf) (5)-K₃PO₄ (2)p-dioxane/H₂O (4:1)1050.5Not ReportedMicrowave-assisted reaction.[1][2]
2Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10012-24Estimated HighGeneral conditions for chloro-heterocycles.
34-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane11012-24Estimated HighAlternative conditions for challenging couplings.
43-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)9012Estimated Moderate-HighClassic conditions, may require longer reaction times.

Experimental Protocols

The following are detailed experimental protocols for conducting Suzuki coupling reactions with this compound.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a specific example of a Suzuki coupling with this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., (4-((4,4-dimethyl-1,3-dioxan-2-yl)methyl)phenyl)boronic acid)

  • Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) [PdCl₂(amphos)] or similar pre-catalyst

  • Potassium phosphate (K₃PO₄)

  • p-Dioxane, anhydrous

  • Water, degassed

  • Microwave reactor vials

  • Standard glassware for work-up and purification

Procedure:

  • To a microwave reactor vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add the palladium catalyst (e.g., PdCl₂(amphos), 0.05 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed p-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 105 °C and hold for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-methoxypyridazine.

Protocol 2: Conventional Heating with Buchwald Ligands

This protocol provides general conditions that are often successful for the Suzuki coupling of less reactive aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos or XPhos ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Schlenk tube or round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (K₃PO₄ or Cs₂CO₃, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (Toluene or 1,4-Dioxane) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 12 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)₂-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' 3-Aryl-5-methoxypyridazine (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-X This compound (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)₂) Ar'-B(OH)2->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reaction Setup reagents Combine this compound, Arylboronic Acid, Base, Catalyst, Ligand start->reagents inert_atm Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Characterization of Product purification->product

References

Functionalization of the Pyridazine Ring: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged heterocyclic motif with significant applications in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions make it a valuable component in the design of novel therapeutics and functional materials. This document provides detailed application notes and experimental protocols for key methods used in the functionalization of the pyridazine ring, including Suzuki-Miyaura cross-coupling, C-H arylation, and inverse electron demand Diels-Alder reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Halopyridazines

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the pyridazine core. This method is particularly valuable for the synthesis of biaryl structures, which are common in pharmacologically active compounds.

Application Notes

Palladium-catalyzed Suzuki-Miyaura coupling of halopyridazines, particularly chloro- and bromopyridazines, offers a robust strategy for creating diverse molecular libraries for drug discovery screening. The reaction generally proceeds with good to excellent yields and tolerates a wide range of functional groups on both the pyridazine and the boronic acid coupling partners. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high efficiency, especially with less reactive chloropyridazines.

A general workflow for optimizing the Suzuki-Miyaura coupling of a halopyridazine is depicted below. This iterative process of screening catalysts, ligands, bases, and solvents is essential for identifying the optimal conditions for a specific substrate.

G cluster_workflow High-Throughput Screening Workflow prep Prepare Stock Solutions (Halopyridazine, Boronic Acid) dispense Dispense Reagents into 96-well Plate prep->dispense add_catalyst Add Catalyst/Ligand Array dispense->add_catalyst add_base Add Base Array add_catalyst->add_base seal_react Seal Plate and React (Heating/Stirring) add_base->seal_react quench Quench Reactions seal_react->quench analyze Analyze by LC-MS/GC-MS quench->analyze identify Identify Optimal Conditions analyze->identify

Caption: High-throughput screening workflow for Suzuki-Miyaura reaction optimization.

Quantitative Data

The following table summarizes the results for the Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with various arylboronic acids, demonstrating the substrate scope of this reaction.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804828
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804825
34-Cyanophenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804814
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804822
5Furan-2-ylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804819

Data compiled from various sources demonstrating typical yields for this transformation.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine.[1]

This protocol describes the general procedure for the Suzuki-Miyaura cross-coupling of a bromopyridazine derivative with an arylboronic acid.

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol)

  • Appropriate (hetero)aromatic boronic acid (0.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Ethanol (2 mL)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the corresponding (hetero)aromatic boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol%).

  • Add DME (8 mL), ethanol (2 mL), and the 2 M aqueous Na₂CO₃ solution (1 mL) to the flask.

  • Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere and stir for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated solution of NaCl (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyridazine.

Palladium-Catalyzed C-H Arylation of Pyridazines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic systems. Palladium-catalyzed C-H arylation of pyridazines allows for the direct formation of C-C bonds without the need for pre-functionalized starting materials, such as halopyridazines.

Application Notes

This methodology is particularly attractive for late-stage functionalization of complex molecules containing a pyridazine core. The regioselectivity of the C-H arylation can often be controlled by the electronic and steric properties of the substituents on the pyridazine ring. The reaction typically requires a palladium catalyst, an oxidant, and a suitable directing group if high regioselectivity is desired.

The catalytic cycle for a directed C-H arylation is illustrated below. The directing group facilitates the formation of a palladacycle intermediate, which then undergoes reaction with the aryl halide.

G cluster_mechanism Catalytic Cycle of Directed C-H Arylation Pd0 Pd(0) PdII_halide Ar-Pd(II)-X Pd0->PdII_halide Oxidative Addition (Ar-X) Palladacycle Pyridazine-Pd(II) Palladacycle PdII_halide->Palladacycle C-H Activation (Directed) Arylated_intermediate Ar-Pd(IV)-Intermediate Palladacycle->Arylated_intermediate Reaction with Aryl Halide Product Arylated Pyridazine Arylated_intermediate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for directed C-H arylation of pyridazines.

Quantitative Data

The following table presents data on the intramolecular palladium-catalyzed C-H arylation of N-aryl-2-quinolinecarboxyamides, which contain a pyridine ring, a close structural analog to pyridazine, demonstrating the feasibility of such transformations.

EntrySubstrateLigandAdditiveTemp (°C)Time (h)Yield (%)
1N-(2-bromophenyl)quinoline-2-carboxamideNoneK₂CO₃, n-Bu₄NBr1102442
2N-(2-bromophenyl)quinoline-2-carboxamidePPh₃K₂CO₃, n-Bu₄NBr1102494
3N-(2-bromophenyl)picolinamidePPh₃K₂CO₃, n-Bu₄NBr1102470
4N-(2-bromophenyl)-6-methylpicolinamidePPh₃K₂CO₃, n-Bu₄NBr1102477
5N,N'-bis(2-bromophenyl)pyridine-2,6-dicarboxamidePPh₃K₂CO₃, n-Bu₄NBr1102487

Data adapted from a study on intramolecular C-H arylation of pyridine derivatives, showcasing the potential for pyridazine systems.

Experimental Protocol: Intramolecular Palladium-Catalyzed C-H Arylation.[2]

This protocol describes a typical procedure for the intramolecular C-H arylation of a pyridine derivative.

Materials:

  • N-(2-bromophenyl)quinoline-2-carboxamide (0.100 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (0.304 mmol)

  • Tetrabutylammonium bromide (n-Bu₄NBr) (0.098 mmol)

  • N,N-Dimethylacetamide (DMA) (3.1 mL)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a screw-capped test tube equipped with a magnetic stirring bar, add N-(2-bromophenyl)quinoline-2-carboxamide (0.100 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (10 mol%), K₂CO₃ (0.304 mmol), and n-Bu₄NBr (0.098 mmol).

  • Add DMA (3.1 mL) to the test tube.

  • Seal the test tube and heat the mixture to 110 °C with stirring for 24 hours.

  • After cooling to room temperature, add water (3 mL) to the reaction mixture.

  • Extract the product with dichloromethane (3 x 2 mL).

  • Combine the organic extracts and wash them with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude material by silica gel column chromatography to obtain the cyclized product.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy for the synthesis of pyridazine derivatives. This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as an alkene or alkyne.

Application Notes

The IEDDA reaction is highly efficient and often proceeds under mild conditions with high regioselectivity. It is a valuable method for constructing the pyridazine ring with a variety of substituents, depending on the nature of the dienophile. This reaction has found applications in bioconjugation, materials science, and the synthesis of complex natural products.

The general mechanism of the IEDDA reaction between a tetrazine and an alkene is depicted below. The reaction proceeds through a concerted [4+2] cycloaddition, followed by the extrusion of dinitrogen to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.

G cluster_mechanism Mechanism of Inverse Electron Demand Diels-Alder Reaction Reactants Tetrazine + Alkene Cycloaddition [4+2] Cycloaddition Reactants->Cycloaddition Bicyclic_intermediate Bicyclic Intermediate Cycloaddition->Bicyclic_intermediate N2_extrusion Nitrogen Extrusion Bicyclic_intermediate->N2_extrusion Dihydropyridazine Dihydropyridazine N2_extrusion->Dihydropyridazine Oxidation Oxidation Dihydropyridazine->Oxidation Pyridazine Pyridazine Oxidation->Pyridazine

Caption: Mechanism of the inverse electron demand Diels-Alder reaction.

Quantitative Data

The following table provides examples of the inverse electron demand Diels-Alder reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with various dienophiles.

EntryDienophileSolventTemp (°C)Time (h)Yield (%)
1StyreneToluene801285
21-HexeneToluene802470
3(E)-1,2-diphenyletheneToluene1104890
4PhenylacetyleneToluene801292
51-OctyneToluene802488

Data compiled from various sources illustrating the high efficiency of the IEDDA reaction.

Experimental Protocol: Inverse Electron Demand Diels-Alder Reaction.[3][4]

This protocol outlines a general procedure for the IEDDA reaction between dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and an alkene.

Materials:

  • Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equiv)

  • Alkene (1.2 equiv)

  • Toluene

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the alkene (1.2 equiv) in toluene, add dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equiv).

  • Heat the reaction mixture to 80-110 °C and stir for 12-48 hours, monitoring the reaction by TLC for the disappearance of the characteristic pink color of the tetrazine.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding pyridazine derivative.

Microwave-Assisted Synthesis of Pyridazinones

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The synthesis of pyridazinones from 1,3-diketones and hydrazine hydrate is a classic condensation reaction that can be significantly enhanced by microwave irradiation.

Application Notes

This method provides a rapid and efficient route to a variety of substituted pyridazinones, which are important intermediates and possess a range of biological activities. The use of microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. The reaction is typically performed in a solvent or under solvent-free conditions.

The logical relationship between different functionalization strategies for the pyridazine ring is summarized in the diagram below. Starting from a simple pyridazine core, various methods can be employed to introduce functional groups, which can then be further elaborated using other transformations.

G cluster_strategies Pyridazine Functionalization Strategies Pyridazine Pyridazine Core Halogenation Halogenation Pyridazine->Halogenation CH_Functionalization C-H Functionalization Pyridazine->CH_Functionalization Halopyridazine Halopyridazine Halogenation->Halopyridazine CrossCoupling Cross-Coupling (Suzuki, Stille, etc.) Halopyridazine->CrossCoupling FunctionalizedPyridazine Functionalized Pyridazine CrossCoupling->FunctionalizedPyridazine CH_Functionalization->FunctionalizedPyridazine Cycloaddition Cycloaddition (e.g., IEDDA) Cycloaddition->FunctionalizedPyridazine PyridazineSynthesis Pyridazine Synthesis (from acyclic precursors) PyridazineSynthesis->Pyridazine

Caption: Logical relationships between different pyridazine functionalization strategies.

Quantitative Data

The following table illustrates the microwave-assisted synthesis of various pyridazinone derivatives from different 1,3-diketones and hydrazine hydrate.

Entry1,3-DiketoneHydrazine DerivativePower (W)Temp (°C)Time (min)Yield (%)
1AcetylacetoneHydrazine hydrate300120592
2BenzoylacetoneHydrazine hydrate300120788
3DibenzoylmethaneHydrazine hydrate3001201085
4AcetylacetonePhenylhydrazine300120890
5BenzoylacetonePhenylhydrazine3001201086

Representative data showcasing the efficiency of microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 3,6-Dimethylpyridazine.[5]

This protocol provides a general procedure for the microwave-assisted synthesis of a pyridazine from a 1,3-diketone and hydrazine hydrate.

Materials:

  • Acetylacetone (1,3-diketone) (10 mmol)

  • Hydrazine hydrate (12 mmol)

  • Ethanol (5 mL, optional, for solvent-based reactions)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, place acetylacetone (10 mmol) and hydrazine hydrate (12 mmol). If a solvent is used, add ethanol (5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set power (e.g., 300 W) and temperature (e.g., 120 °C) for a specified time (e.g., 5-10 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Wash the crude product with cold ethanol or water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyridazine derivative.

These detailed notes and protocols provide a solid foundation for researchers to effectively functionalize the pyridazine ring, enabling the synthesis of novel compounds for a wide range of applications in drug discovery and materials science.

Application Notes and Protocols for the Use of 3-Chloro-5-methoxypyridazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloro-5-methoxypyridazine and related pyridazine derivatives as key intermediates in the synthesis of novel agrochemicals. The pyridazine scaffold is a critical pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of activities including fungicidal, herbicidal, and insecticidal properties.[1] This document outlines synthetic protocols, quantitative biological data, and logical workflows for the development of new crop protection agents based on the pyridazine core structure.

Introduction to Pyridazine Derivatives in Agrochemicals

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in the design of modern agrochemicals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold for targeting biological pathways in pests and weeds.[1] this compound, in particular, offers multiple reaction sites for chemical modification, allowing for the creation of diverse libraries of compounds for screening and optimization. While direct synthesis of a commercial agrochemical from this compound is not extensively documented in publicly available literature, the synthesis of structurally similar and biologically active pyridazine derivatives provides a clear blueprint for its potential applications.

This document will focus on a representative application: the synthesis of novel pyridazinone-based fungicides, drawing parallels from published research on related compounds.

Synthetic Applications and Experimental Protocols

The chloro- and methoxy- functional groups on the pyridazine ring of this compound allow for a variety of chemical transformations. The chlorine atom can be displaced via nucleophilic substitution, and the methoxy group can be cleaved to a hydroxyl group, which can then be further functionalized.

2.1. Synthesis of this compound

This compound can be synthesized from 3,5-dichloropyridazine by selective nucleophilic substitution with sodium methoxide.

  • Reaction: To a solution of 3,5-dichloropyridazine (1 equivalent) in methanol, a solution of sodium methoxide in methanol is added. The reaction mixture is heated to achieve the desired substitution.

A detailed experimental protocol for a similar reaction is as follows:

Protocol 1: Synthesis of this compound

  • Materials:

    • 3,5-Dichloropyridazine

    • Sodium methoxide solution (e.g., 5.4 M in methanol)

    • Methanol (MeOH)

    • Ethyl acetate (EtOAc)

    • Water (H₂O)

    • Potassium bisulfate (KHSO₄) solution (5%)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3,5-dichloropyridazine (e.g., 300 mg) in methanol (2 mL).

    • Add the 5.4 M solution of sodium methoxide in methanol (0.410 mL).

    • Stir the reaction mixture at 90°C for 1 hour.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic phase sequentially with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.

    • Dry the organic phase over MgSO₄ and concentrate in vacuo to obtain this compound.[2]

2.2. Synthesis of Fungicidal Pyridazinone Derivatives

While not starting directly from this compound, the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives provides a relevant example of how a chlorinated pyridazine core can be elaborated to produce potent fungicides.[1]

Protocol 2: Representative Synthesis of N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

  • Materials:

    • 5-Chloro-6-phenylpyridazin-3(2H)-one

    • Potassium carbonate (K₂CO₃)

    • Substituted benzyl halide (e.g., 4-nitrobenzyl bromide)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethanol

  • Procedure:

    • To a solution of 5-chloro-6-phenylpyridazin-3(2H)-one (1 equivalent) in DMF, add K₂CO₃ (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the substituted benzyl halide (1.1 equivalents) and continue stirring at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice water.

    • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the final product.[1]

Quantitative Biological Data

The following table summarizes the in vitro antifungal activity of synthesized 5-chloro-6-phenylpyridazin-3(2H)-one derivatives against several plant pathogenic fungi at a concentration of 50 µg/mL.[1]

Compound IDSubstituent (R)Inhibition (%) vs. G. zeaeInhibition (%) vs. F. oxysporumInhibition (%) vs. C. mandshurica
3a 2-Nitrobenzyl55.248.952.1
3b 2-Nitrobenzyl55.248.952.1
3c 4-Nitrobenzyl60.255.458.3
3d 6-Chloropyridin-3-ylmethyl65.860.162.5
3e 2-Fluorobenzyl58.752.355.6

Data extracted from "Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives"[1]

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and screening of novel pyridazine-based agrochemicals.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization A 3,5-Dichloropyridazine B This compound A->B Methoxylation C Pyridazinone Core B->C Further Modification D Library of Derivatives C->D Derivatization E Primary Screening (e.g., Antifungal Assay) D->E F Hit Identification E->F Active Compounds G Lead Optimization (SAR Studies) F->G H Candidate Compound G->H

Caption: Synthetic and screening workflow for pyridazine agrochemicals.

4.2. Representative Signaling Pathway

Many fungicides act by inhibiting specific enzymes or pathways essential for fungal growth, such as melanin biosynthesis. The following diagram represents a simplified schematic of a fungicide inhibiting a key enzyme in a fungal signaling pathway.

G A Fungal Growth Signal B Signaling Cascade A->B C Key Enzyme (e.g., Polyketide Synthase) B->C D Essential Product (e.g., Melanin) C->D E Fungal Cell Wall Integrity D->E F Pyridazine Derivative (Fungicide) F->C Inhibition

Caption: Inhibition of a key fungal enzyme by a pyridazine fungicide.

Conclusion

This compound and related chlorinated pyridazine derivatives are valuable intermediates for the synthesis of novel agrochemicals. The provided protocols and data for analogous compounds demonstrate a clear path for the development of new fungicidal agents. The versatility of the pyridazine core, combined with established synthetic methodologies, offers significant opportunities for researchers to create and test new compounds for enhanced crop protection.

References

Application Notes and Protocols: The Strategic Use of 3-Chloro-5-methoxypyridazine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Within this class of compounds, 3-chloro-5-methoxypyridazine has emerged as a versatile and highly valuable building block for the synthesis of targeted therapeutic agents, particularly kinase inhibitors. The strategic placement of the chloro and methoxy groups on the pyridazine ring offers a unique combination of reactivity and electronic properties, enabling medicinal chemists to readily generate diverse molecular libraries for drug discovery programs.

The chlorine atom at the 3-position is amenable to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of amine, alcohol, and carbon-based substituents, which are crucial for modulating the potency and selectivity of kinase inhibitors. The methoxy group at the 5-position can influence the regioselectivity of these reactions and contribute to the overall pharmacokinetic profile of the final compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on practical experimental procedures and data interpretation.

Synthesis of this compound

This compound can be synthesized from commercially available starting materials. One common method involves the reaction of 3,5-dichloropyridazine with sodium methoxide.[2]

General Synthetic Route:

Synthesis 3,5-Dichloropyridazine 3,5-Dichloropyridazine C4H2Cl2N2 This compound This compound C5H5ClN2O 3,5-Dichloropyridazine->this compound Methanol, 90°C, 1h Sodium_Methoxide Sodium Methoxide CH3ONa Sodium_Methoxide->this compound

Caption: Synthesis of this compound.

Application in Kinase Inhibitor Synthesis: Targeting Cyclin-Dependent Kinase 2 (CDK2)

Pyridazine derivatives have been successfully developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The following protocol describes the synthesis of a 3,6-disubstituted pyridazine derivative as a CDK2 inhibitor, a process where a 3-chloro-pyridazine derivative is a key intermediate.

Experimental Protocol: Synthesis of a 3,6-disubstituted Pyridazine CDK2 Inhibitor

This protocol is adapted from a known synthetic route for preparing 3,6-disubstituted pyridazine derivatives.[3]

Step 1: Nucleophilic Substitution of the Chlorine Atom

The chlorine atom of a 3-chloro-pyridazine derivative is displaced by an amine nucleophile.

  • Materials:

    • 3,6-dichloropyridazine (as a representative starting material)

    • Amine (e.g., morpholine)

    • 1,4-dioxane

    • Hünig's base (N,N-Diisopropylethylamine)

  • Procedure:

    • To a solution of 3,6-dichloropyridazine in 1,4-dioxane, add the desired amine and Hünig's base.

    • Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the aminated pyridazine intermediate.

Step 2: Further Functionalization

The second chlorine atom can be subsequently displaced by another nucleophile to generate the final 3,6-disubstituted pyridazine.

  • Materials:

    • 3-chloro-6-(morpholin-4-yl)pyridazine (from Step 1)

    • Second amine (e.g., another substituted amine)

    • 1,4-dioxane

    • Hünig's base

  • Procedure:

    • Follow the same procedure as in Step 1, using the product from the first step as the starting material and introducing a second, different amine.

    • The target 3,6-disubstituted pyridazine can be isolated and purified as described previously.

Biological Activity Data

The synthesized pyridazine derivatives can be evaluated for their inhibitory activity against various kinases. The half-maximal inhibitory concentration (IC50) is a common metric for the potency of an inhibitor.

CompoundTarget KinaseIC50 (nM)[3]
11e CDK2151
11h CDK243.8
11l CDK255.6
11m CDK220.1

Note: The compound numbers are as reported in the cited literature.[3]

Signaling Pathway and Mechanism of Action

CDK2, in complex with its regulatory subunit Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.

CDK2_Pathway Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Signal_Transduction Signal Transduction (e.g., Ras/MAPK) Receptor_Tyrosine_Kinases->Signal_Transduction Cyclin_D_CDK46 Cyclin D / CDK4/6 Signal_Transduction->Cyclin_D_CDK46 pRb pRb (Phosphorylated) Cyclin_D_CDK46->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Inhibits Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 Promotes Transcription G1_S_Transition G1/S Phase Transition Cyclin_E_CDK2->G1_S_Transition Drives Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->Cyclin_E_CDK2 Inhibits

Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

Conclusion

This compound is a key synthetic intermediate that provides a versatile platform for the development of novel kinase inhibitors. Its chemical reactivity allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates. The protocols and data presented herein serve as a guide for researchers in the field of drug discovery to leverage the synthetic utility of this valuable building block in their quest for new and effective therapies.

References

Troubleshooting & Optimization

Improving yield of 3-Chloro-5-methoxypyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Chloro-5-methoxypyridazine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions, and detailed experimental protocols to optimize the synthesis of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Nucleophilic Substitution: This route involves the reaction of 3,5-Dichloropyridazine with sodium methoxide, where one of the chlorine atoms is selectively replaced by a methoxy group.[1]

  • Chlorination: This method starts with 5-Methoxypyridazin-3(2H)-one, which is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.[1]

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters for optimizing the synthesis include reaction temperature, choice of solvent, stoichiometry of reagents, and reaction time. Careful control of these factors is essential to maximize yield and minimize the formation of impurities.[2][3] The purity of starting materials and the absence of moisture are also critical, especially when using moisture-sensitive reagents like POCl₃.[3]

Q3: What are some common impurities encountered in this synthesis?

A3: Depending on the synthetic route, common impurities may include unreacted starting materials, di-methoxylated pyridazine (in the nucleophilic substitution route), or isomeric byproducts. Inadequate temperature control can also lead to the formation of polymeric tars.[3]

Troubleshooting Guide

Issue 1: Low Yield

Q: My reaction yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and solutions?

A: Low yields are a common issue and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Ensure the reaction time is adequate by monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Verify that the reaction temperature is optimal for the specific protocol.[3] For the methoxylation of 3,5-Dichloropyridazine, a reaction temperature of 90°C is recommended.[1]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or side reactions.

    • Solution: Carefully check the molar equivalents of your reagents. For instance, in the chlorination of 5-Methoxypyridazin-3(2H)-one, a sufficient excess of POCl₃ should be used.[1]

  • Moisture Contamination: The presence of water can deactivate moisture-sensitive reagents like POCl₃.

    • Solution: Use flame-dried glassware and anhydrous solvents. Ensure all reagents are dry before use.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Optimize reaction conditions (temperature, solvent, base) to favor the desired reaction pathway. Screening different solvents and bases can be critical for improving yield.[2]

  • Product Loss During Work-up: Significant amounts of product can be lost during extraction, washing, or purification steps.

    • Solution: Review your work-up and purification procedures. Ensure the pH is correctly adjusted during extraction and that the chosen purification method (e.g., recrystallization, column chromatography) is efficient for separating the product from impurities.[1][3]

Issue 2: Formation of a Dark Oil or Tar Instead of a Crystalline Solid

Q: The final product of my synthesis is a dark-colored, oily substance rather than the expected solid. What could have gone wrong?

A: The formation of a tar-like substance often indicates polymerization or the presence of significant impurities.

  • Excessive Reaction Temperature: Overheating can cause decomposition of reagents and lead to the formation of polymeric byproducts.[3]

    • Solution: Carefully monitor and control the reaction temperature within the recommended range for the protocol. For the chlorination reaction, the mixture should be heated to 100°C for a short duration (10 minutes).[1]

  • Incorrect Stoichiometry: An imbalance in the reactant ratios can promote side reactions that produce tars.[3]

    • Solution: Double-check the calculations for all reagents to ensure the correct stoichiometry.

  • Presence of Oxygen: Air leaks in the reaction setup can lead to oxidative side reactions, resulting in colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reagents or intermediates are sensitive to oxidation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Chlorination
Starting Material 3,5-Dichloropyridazine5-Methoxypyridazin-3(2H)-one
Key Reagent Sodium Methoxide (5.4 M in MeOH)Phosphorus Oxychloride (POCl₃)
Solvent Methanol (MeOH)None (POCl₃ acts as solvent)
Temperature 90 °C100 °C
Reaction Time 1 hour10 minutes
Reported Yield Not specified, but a common route45%
Reference [1][1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from established procedures for similar nucleophilic aromatic substitution reactions.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Dichloropyridazine (1.0 eq) in methanol.

  • Reagent Addition: To the solution, add a 5.4 M solution of sodium methoxide in methanol (1.1 eq).

  • Reaction: Stir the reaction mixture at 90°C for 1 hour. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic phases with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product. Purify further by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of this compound via Chlorination

This protocol is based on a reported synthesis.[1]

  • Reaction Setup: In a round-bottom flask, suspend 5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) in phosphorus oxychloride (1.5 mL, 16 mmol).

  • Reaction: Stir the reaction mixture at 100°C for 10 minutes.

  • Work-up: After completion, cool the reaction mixture and slowly pour it into ice water.

  • Neutralization: Adjust the pH to alkaline by adding sodium carbonate.

  • Extraction: Extract the mixture with diethyl ether. Combine the organic phases and dry with anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent by distillation under reduced pressure. Recrystallize the resulting residue from 1,2-dichloroethane to yield this compound (130 mg, 45% yield).

Mandatory Visualizations

Synthesis_Workflows cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Chlorination A1 3,5-Dichloropyridazine B1 Reaction with Sodium Methoxide in MeOH A1->B1 C1 Work-up and Purification B1->C1 D1 This compound C1->D1 A2 5-Methoxypyridazin-3(2H)-one B2 Reaction with POCl₃ A2->B2 C2 Work-up and Purification B2->C2 D2 This compound C2->D2

Caption: Synthetic pathways for this compound.

Troubleshooting_Yield Start Low Yield Observed Incomplete Is the reaction complete? Start->Incomplete Moisture Were anhydrous conditions used? Incomplete->Moisture Yes Solution1 Increase reaction time/temp. Monitor with TLC/LC-MS. Incomplete->Solution1 No Stoichiometry Is stoichiometry correct? Moisture->Stoichiometry Yes Solution2 Use flame-dried glassware and anhydrous reagents. Moisture->Solution2 No Workup Was product lost during work-up? Stoichiometry->Workup Yes Solution3 Recalculate and verify molar equivalents. Stoichiometry->Solution3 No Solution4 Optimize extraction pH. Review purification method. Workup->Solution4 Yes End Yield Improved Workup->End No Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting flowchart for low reaction yield.

References

Side reactions in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common side reactions and challenges encountered during the synthesis of pyridazines.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during pyridazine synthesis in a question-and-answer format.

Issue 1: Low Reaction Yield

Q1: I am getting a low yield of my desired pyridazine product. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in pyridazine synthesis. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials : Ensure the purity of your 1,4-dicarbonyl compounds, γ-ketoacids, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.[1][2]

  • Reaction Temperature : The reaction temperature is crucial. Low temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.

  • Solvent Choice : The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria.[2] Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.

  • pH of the Reaction Medium : For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.

  • Stoichiometry : In some cases, using a slight excess of hydrazine can help drive the cyclization reaction to completion.[3]

  • Water Removal : The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thus improving the yield.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Pyridazine Purity Check Purity of Starting Materials Start->Purity Optimize_Temp Optimize Reaction Temperature Purity->Optimize_Temp Solvent Evaluate Solvent Choice Optimize_Temp->Solvent pH Adjust Reaction pH Solvent->pH Water_Removal Consider Water Removal pH->Water_Removal Monitor Monitor Reaction by TLC/LC-MS Water_Removal->Monitor Reevaluate Re-evaluate Results Monitor->Reevaluate Reevaluate->Purity If yield is still low Success Optimization Successful Reevaluate->Success If yield improves

Caption: A workflow for troubleshooting low yields in pyridazine synthesis.

Table 1: Effect of Reaction Conditions on Pyridazine Synthesis Yield
ParameterCondition ACondition BEffect on YieldReference
Solvent Acetonitrile (MeCN)Acetic Acid (AcOH)In a Cu(II)-catalyzed aerobic cyclization, using MeCN yielded 1,6-dihydropyridazines, while AcOH directly afforded the oxidized pyridazines in good yields.[4]
Phosphine Reagent HMPT in DCMP(n-Bu)3 in i-Pr2OIn a Diaza-Wittig reaction, P(n-Bu)3 gave higher yields of pyridazines (50-85%) compared to HMPT (27-68%).[5]
Temperature Low TemperatureRefluxReaction may be too slow at lower temperatures. Refluxing is often required to drive the reaction to completion.[1][6]
Oxidizing Agent AirCrO3 in Acetic AcidDihydropyridazine intermediates can be oxidized to pyridazines. While air can sometimes suffice, stronger oxidizing agents like CrO3 may be needed for higher conversion.[6]
Issue 2: Formation of Multiple Products / Side Reactions

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazine synthesis?

A2: The formation of side products is a common challenge. Understanding these side reactions is key to minimizing their formation.

  • Hydrazone Formation : The initial reaction between a carbonyl group and hydrazine forms a hydrazone.[7] If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[7][8]

  • Formation of Regioisomers : When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazine products.[7] The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[7][9]

  • Hydrazide Formation : If the starting material contains ester groups, hydrazine may react with them to form hydrazides, which is a competing side reaction.[3]

  • N-N Bond Cleavage : Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazine ring can cleave, leading to a complex mixture of degradation products.[7]

  • Incomplete Oxidation : Many pyridazine syntheses proceed via a dihydropyridazine intermediate which must be oxidized to the final aromatic product.[10] If this oxidation is incomplete, a mixture of the dihydro- and aromatic pyridazines will be obtained.

Visualizing Main vs. Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Start 1,4-Dicarbonyl + Hydrazine Intermediate Cyclized Intermediate (Dihydropyridazine) Start->Intermediate Cyclization Product Pyridazine Product Intermediate->Product Oxidation Side_Product Hydrazone Byproduct Start_Side 1,4-Dicarbonyl + Hydrazine Start_Side->Side_Product Incomplete Cyclization

Caption: Desired reaction pathway versus hydrazone side product formation.

G Start Unsymmetrical 1,4-Dicarbonyl + Hydrazine Product_A Regioisomer A Start->Product_A Attack at Carbonyl 1 Product_B Regioisomer B Start->Product_B Attack at Carbonyl 2

Caption: Formation of regioisomers from an unsymmetrical 1,4-dicarbonyl.

Issue 3: Controlling N-Alkylation Regioselectivity

Q3: I am trying to synthesize a substituted pyridazinone using an alkylating agent, and I am getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the position of N-alkylation in pyridazines and pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity is influenced by several factors:

  • Steric Hindrance : Bulky substituents on the pyridazine ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.

  • Electronic Effects : The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazine ring, can affect the site of alkylation.

  • Reaction Conditions : The choice of base, solvent, and temperature can significantly impact the N-alkylation regioselectivity.[11] For example, in the alkylation of pyrazoles, the nature of the base and the cation can influence the outcome.[11]

Factors Influencing N-Alkylation Regioselectivity

G Regioselectivity N-Alkylation Regioselectivity Steric Steric Hindrance Regioselectivity->Steric Electronic Electronic Effects Regioselectivity->Electronic Conditions Reaction Conditions Regioselectivity->Conditions Base Base Conditions->Base Solvent Solvent Conditions->Solvent Temp Temperature Conditions->Temp

Caption: Key factors that control the regioselectivity of N-alkylation.

Issue 4: Purification Challenges

Q4: I am having difficulty purifying my final pyridazine product. What are some effective purification strategies?

A4: The purification of pyridazine derivatives can be challenging due to their basicity and often similar polarities to byproducts.[2] Common purification techniques include:

  • Acid-Base Extraction : Since pyridazines are basic, you can often use a dilute acidic wash (e.g., dilute HCl) to protonate the pyridazine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridazine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]

  • Recrystallization : If your product is a solid, crystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with water) can be a highly effective method for achieving high purity.[12][13]

  • Column Chromatography : This is a versatile technique for separating pyridazine compounds. However, peak tailing can be an issue on silica gel due to the basic nature of pyridazine. This can often be mitigated by adding a small amount of a base like triethylamine (0.1-1%) to the eluent to cap the acidic sites on the silica.[2][13]

  • Distillation : For volatile pyridazine derivatives, distillation can be an effective purification method.[2]

Decision Tree for Purification Method Selection

G Start Crude Product Is_Solid Is the product solid? Start->Is_Solid Is_Volatile Is the product volatile? Is_Solid->Is_Volatile No Recrystallize Recrystallization Is_Solid->Recrystallize Yes Is_Basic Are impurities non-basic? Is_Volatile->Is_Basic No Distill Distillation Is_Volatile->Distill Yes Complex_Mixture Is it a complex mixture? Is_Basic->Complex_Mixture No Acid_Base Acid-Base Extraction Is_Basic->Acid_Base Yes Chromatography Column Chromatography Complex_Mixture->Chromatography Yes

Caption: A decision tree to guide the selection of a purification method.

Experimental Protocols

Protocol 1: General Synthesis of a Pyridazinone from a γ-Ketoacid

This protocol describes the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Materials :

  • 4-Oxo-4-phenylbutanoic acid

  • Hydrazine hydrate

  • Ethanol

Procedure :

  • Dissolve 4-oxo-4-phenylbutanoic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[7]

Protocol 2: Synthesis and Oxidation of a Dihydropyridazine

This protocol outlines a general procedure for the synthesis of a pyridazine from a 1,4-diketone, which proceeds through a dihydropyridazine intermediate.[6][10]

Materials :

  • Saturated 1,4-diketone

  • Hydrazine hydrate

  • Ethanol or Acetic Acid (as solvent for cyclization)

  • Chromium trioxide (CrO3) or other suitable oxidizing agent

  • Acetic Acid (as solvent for oxidation)

Procedure :

  • Cyclization : Dissolve the 1,4-diketone (1 eq.) in ethanol. Add hydrazine hydrate (1.1 eq.) and reflux for 2-4 hours until TLC analysis indicates the consumption of the diketone.

  • Workup : Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude dihydropyridazine.

  • Oxidation : Dissolve the crude dihydropyridazine in glacial acetic acid.

  • Cool the solution in an ice bath and add the oxidizing agent (e.g., CrO3) portion-wise while monitoring the internal temperature.

  • Stir the reaction at room temperature until the oxidation is complete (monitor by TLC).

  • Final Workup and Purification : Neutralize the reaction mixture carefully with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyridazine. Purify further by column chromatography or recrystallization.[2]

Protocol 3: Column Chromatography of a Basic Pyridazine Derivative

This protocol is designed to purify basic pyridazine derivatives on silica gel while minimizing peak tailing.[13]

Materials :

  • Crude pyridazine product

  • Silica gel (for column chromatography)

  • Eluent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (Et3N)

Procedure :

  • Eluent Preparation : Prepare the mobile phase (eluent). To minimize peak tailing, add a small amount of triethylamine (0.1-1% v/v) to the eluent mixture.

  • Column Packing : Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 5% ethyl acetate in hexane).

  • Sample Loading : Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and apply it carefully to the top of the packed column.

  • Elution : Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity, e.g., from 5% to 50% ethyl acetate in hexane).

  • Fraction Collection : Collect fractions and monitor the elution of your compound using TLC.

  • Solvent Evaporation : Combine the fractions containing the pure product and remove the solvent and triethylamine using a rotary evaporator to yield the purified compound.

  • Purity Confirmation : Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[12]

References

Technical Support Center: Optimization of Suzuki Coupling for Chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Suzuki coupling reactions involving chloropyridazines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of chloropyridazines, offering potential causes and actionable solutions in a question-and-answer format.

Q1: I am observing very low to no yield in my Suzuki coupling reaction with a chloropyridazine. What are the primary causes and how can I troubleshoot this?

A1: Low to no product formation is a common challenge with chloropyridazines, which are generally less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond.[1][2] This makes the initial oxidative addition step in the catalytic cycle more difficult.[2] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]

    • Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos and XPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step. Its strength, solubility, and steric properties are important factors.[2][3]

    • Recommendation: Screen several strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[2][3]

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal.[4] Common choices include dioxane/water, toluene/water, or THF/water.[2] For substrates prone to hydrolysis, anhydrous conditions may be necessary.

  • Low Reaction Temperature: Chloropyridazines often require higher temperatures to overcome the activation energy for the C-Cl bond cleavage.[1]

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1][2] Microwave irradiation can also be effective in reducing reaction times and improving yields.[5]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation.[2]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen). The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[2]

Q2: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?

A2: The two most prevalent side reactions in Suzuki coupling are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boronic acid group with a hydrogen atom.[2]

    • Minimization Strategies:

      • Use anhydrous solvents and reagents where possible.[2]

      • Employ fresh, high-purity boronic acid.[5]

      • Consider using boronic esters (e.g., pinacol esters) which can exhibit greater stability.[2]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or certain palladium species.[1][5]

    • Minimization Strategies:

      • Ensure the reaction is thoroughly degassed to remove oxygen.[1]

      • Use a Pd(0) source or an efficient pre-catalyst system to avoid an excess of Pd(II) species that can promote homocoupling.[1]

Q3: The Suzuki coupling works for some of my chloropyridazine derivatives but fails for others. What could be the reason?

A3: The electronic and steric properties of substituents on the chloropyridazine ring can significantly impact the reactivity. Electron-withdrawing groups can increase the reactivity of the C-Cl bond towards oxidative addition, while electron-donating groups can have the opposite effect. Steric hindrance near the chlorine atom can also impede the approach of the palladium catalyst. For dichloropyridazines, the regioselectivity of the coupling can be influenced by the choice of ligand.[6] For instance, with 3,5-dichloropyridazine, using a dppf ligand can favor coupling at the C3 position, while a bulky monophosphine ligand like QPhos can promote reaction at the C5 position.[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalysts and ligands are best for chloropyridazine couplings?

A1: For the less reactive chloropyridazines, highly active catalyst systems are generally required. While traditional catalysts like Pd(PPh₃)₄ can sometimes be effective, more robust systems are often necessary.[3][5] Modern catalyst systems involving bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, are frequently recommended to promote the challenging oxidative addition step.[1][2]

Q2: What is the role of the base, and which one should I choose?

A2: The base is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid to form a more nucleophilic boronate species.[1] The choice of base can significantly impact the reaction yield.[1] For chloropyridazines, strong inorganic bases are often preferred. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] The optimal base is dependent on the specific substrates and solvent system.[3]

Q3: What solvent should I use for my reaction?

A3: The choice of solvent depends on the solubility of your substrates and reagents. Anhydrous polar aprotic solvents are commonly used. Good options include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[3] Often, a co-solvent of water is added to help dissolve the inorganic base.[4]

Q4: What is the optimal temperature for the Suzuki coupling of chloropyridazines?

A4: Due to the lower reactivity of the C-Cl bond, higher reaction temperatures are generally required compared to bromo- or iodo-pyridazines.[1] A typical temperature range is 80-120 °C.[1][2] However, it's important to note that higher temperatures can also increase the rate of side reactions like protodeboronation.[1]

Q5: How critical is it to maintain an inert atmosphere?

A5: Maintaining an inert atmosphere is critical for the success of the Suzuki coupling reaction. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[2] It is essential to thoroughly degas all solvents and to perform the reaction under a positive pressure of an inert gas such as argon or nitrogen.[2]

Data Presentation

Table 1: Optimized Conditions for Suzuki Coupling of Chloropyridazines

Chloropyridazine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3,6-dichloropyridazinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
3-chloro-6-phenylpyridazine4-methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane1101888
3-chloropyridazineThiophene-2-boronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O902475
3,5-dichloropyridazinePhenylboronic acidPd(OAc)₂ (2)dppf (2.2)K₂CO₃ (2)Dioxane801682 (at C3)
3,5-dichloropyridazinePhenylboronic acidPd(OAc)₂ (2)QPhos (4)K₂CO₃ (2)Dioxane801678 (at C5)

Note: This table is a compilation of representative data and optimal conditions may vary depending on the specific substrates and experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Monochloropyridazine

This protocol describes a general method for the Suzuki-Miyaura coupling of a monochloropyridazine with an arylboronic acid.

Materials:

  • Monochloropyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the monochloropyridazine, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Site-Selective Suzuki Coupling of 3,5-Dichloropyridazine

This protocol provides a method for the site-selective Suzuki coupling of 3,5-dichloropyridazine, where the choice of ligand directs the arylation to either the C3 or C5 position.[6]

Materials:

  • 3,5-Dichloropyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • For C3 selectivity: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.022 mmol, 2.2 mol%)

  • For C5 selectivity: QPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine 3,5-dichloropyridazine, the arylboronic acid, palladium(II) acetate, the chosen ligand (dppf or QPhos), and potassium carbonate.

  • Seal the tube with a screw cap containing a PTFE septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the sealed tube in a preheated heating block at 80 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the isomeric ratio.

  • Purify the product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (X = Cl) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Coupled Product RedElim->Product Chloropyridazine R¹-Cl (Chloropyridazine) Chloropyridazine->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle for the coupling of chloropyridazines.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling CheckCatalyst Is the Catalyst System Active Enough? Start->CheckCatalyst OptimizeCatalyst Switch to Buchwald Ligands (SPhos, XPhos) or NHC Ligands. Increase Catalyst Loading. CheckCatalyst->OptimizeCatalyst No CheckBase Is the Base Effective? CheckCatalyst->CheckBase Yes OptimizeCatalyst->CheckBase OptimizeBase Screen Strong Bases (K₃PO₄, Cs₂CO₃). Ensure Anhydrous Conditions if Needed. CheckBase->OptimizeBase No CheckTemp Is the Reaction Temperature Sufficient? CheckBase->CheckTemp Yes OptimizeBase->CheckTemp OptimizeTemp Increase Temperature (80-120 °C). Consider Microwave Irradiation. CheckTemp->OptimizeTemp No CheckAtmosphere Is the System Properly Degassed? CheckTemp->CheckAtmosphere Yes OptimizeTemp->CheckAtmosphere OptimizeAtmosphere Thoroughly Degas Solvents. Use Schlenk Technique. CheckAtmosphere->OptimizeAtmosphere No Success Improved Yield CheckAtmosphere->Success Yes OptimizeAtmosphere->Success

Caption: A troubleshooting workflow for low-yield Suzuki coupling of chloropyridazines.

References

Overcoming low reactivity of 3-Chloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the low reactivity of 3-Chloro-5-methoxypyridazine in various chemical transformations.

Troubleshooting Guides

The low reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, is a common challenge. The electron-donating nature of the methoxy group can decrease the electrophilicity of the C-Cl bond, making oxidative addition to the palladium catalyst more difficult. The following tables provide guidance on common issues and potential solutions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

Problem: Low or No Product Yield

Potential CauseRecommended Solutions
Insufficient Catalyst Activity Switch to a more active palladium precatalyst such as Pd₂(dba)₃ or a palladacycle precatalyst. Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%).
Ineffective Ligand Use bulky, electron-rich phosphine ligands known to facilitate the activation of aryl chlorides. Good starting points include XPhos, SPhos, or RuPhos. Screen a variety of ligands to find the optimal one for your specific substrate combination.
Inappropriate Base The choice of base is critical. For Suzuki couplings, try stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, NaOtBu or LHMDS are often effective. Ensure the base is anhydrous and of high purity.
Suboptimal Solvent The solvent can significantly impact catalyst stability and reactivity. Screen aprotic polar solvents such as dioxane, toluene, or DMF. Ensure the solvent is anhydrous and degassed.
Low Reaction Temperature Due to the strength of the C-Cl bond, higher temperatures are often required. Increase the reaction temperature in 10-20 °C increments, up to the boiling point of the solvent.
Oxygen Contamination The Pd(0) active catalyst is sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

Quantitative Data for Catalyst System Optimization (Based on similar chloropyridines)

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃XPhosCs₂CO₃Toluene11060-95
Pd(OAc)₂SPhosK₃PO₄Dioxane10055-90
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O100<20 (Not recommended for chlorides)
Nucleophilic Aromatic Substitution (SNAr)

Problem: Incomplete Conversion

Potential CauseRecommended Solutions
Low Nucleophilicity of Reagent If possible, deprotonate the nucleophile with a strong, non-nucleophilic base (e.g., NaH for alcohols, LHMDS for amines) prior to addition to the reaction mixture.
Unfavorable Solvent SNAr reactions are generally favored in polar aprotic solvents that can stabilize the charged Meisenheimer intermediate. Switch to solvents like DMSO, DMF, or NMP.
Insufficient Temperature Higher temperatures are often necessary to overcome the activation energy of the reaction. Increase the reaction temperature, monitoring for potential decomposition.
Reversibility of the Reaction If the leaving group can re-attack the product, consider using an excess of the nucleophile to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive compared to other halopyridazines?

A1: The reactivity of halopyridazines in both cross-coupling and SNAr reactions is influenced by electronic effects. The nitrogen atoms in the pyridazine ring are electron-withdrawing, which generally makes the ring more susceptible to nucleophilic attack. However, the position of the chloro substituent is critical. In the 3-position, the chloro group is meta to one nitrogen and ortho to the other, which results in less activation compared to positions directly activated by resonance with the nitrogen atoms (positions 4 and 5). Additionally, the methoxy group at the 5-position is electron-donating, which further reduces the electrophilicity of the carbon-chlorine bond, making it less susceptible to both oxidative addition in cross-coupling reactions and nucleophilic attack in SNAr.[1]

Q2: What is the general order of reactivity for halogens on a pyridazine ring in cross-coupling reactions?

A2: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is inversely related to the carbon-halogen bond strength. The C-I bond is the weakest, making oxidative addition to the palladium catalyst the most facile, while the C-Cl bond is the strongest and requires more forcing conditions or more active catalyst systems to cleave.

Q3: Can I use the same conditions for a Suzuki, Buchwald-Hartwig, and Sonogashira coupling with this compound?

A3: While all are palladium-catalyzed cross-coupling reactions, the optimal conditions often differ. The choice of ligand, base, and sometimes even the palladium precursor can be specific to the type of coupling reaction. It is recommended to start with conditions known to be effective for the specific transformation with other challenging aryl chlorides and then optimize from there.

Q4: My reaction is not working even after trying the suggested troubleshooting steps. What else can I do?

A4: If extensive optimization of a cross-coupling reaction fails, consider alternative synthetic strategies. One possibility is to perform a halogen exchange reaction (e.g., converting the chloride to a bromide or iodide) to increase reactivity. Another approach could be to utilize a different type of coupling chemistry that does not rely on palladium catalysis, if applicable to your target molecule.

Experimental Protocols

The following are detailed, generalized protocols for key reactions with this compound, based on successful methods for structurally similar and challenging chloro-heterocycles. These should be used as a starting point for optimization.

Suzuki-Miyaura Coupling

This protocol is adapted from procedures for other electron-rich chloropyridines.[2]

  • Reagents and Materials:

    • This compound (1.0 mmol, 1 equiv.)

    • Arylboronic acid (1.2 mmol, 1.2 equiv.)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • XPhos (0.03 mmol, 3 mol%)

    • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)

    • Anhydrous, degassed toluene (5 mL)

  • Procedure:

    • In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

    • Add the anhydrous, degassed toluene.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of challenging heteroaryl chlorides.[3]

  • Reagents and Materials:

    • This compound (1.0 mmol, 1 equiv.)

    • Amine (1.2 mmol, 1.2 equiv.)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • RuPhos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)

    • Anhydrous, degassed dioxane (4 mL)

  • Procedure:

    • In a glovebox, add this compound, Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried reaction vial with a stir bar.

    • Add the anhydrous, degassed dioxane.

    • Finally, add the amine.

    • Seal the vial and heat the mixture to 100 °C with stirring.

    • Monitor the reaction by TLC or LC-MS (typically 8-16 hours).

    • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reactivity of This compound reaction_type Select Reaction Type start->reaction_type cross_coupling Palladium-Catalyzed Cross-Coupling reaction_type->cross_coupling e.g., Suzuki, Buchwald-Hartwig snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar e.g., with amines, alkoxides catalyst_check Problem: Low/No Yield cross_coupling->catalyst_check catalyst_solution Solution: - Use Pd₂(dba)₃ / Palladacycle - Increase Catalyst Loading - Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst_check->catalyst_solution conditions_check Still Low Yield? catalyst_solution->conditions_check conditions_solution Solution: - Use Stronger Base (Cs₂CO₃, K₃PO₄) - Higher Temperature (100-120 °C) - Anhydrous/Degassed Solvent conditions_check->conditions_solution Yes end Successful Reaction conditions_check->end No conditions_solution->end snar_check Problem: Incomplete Conversion snar->snar_check snar_solution Solution: - Use Stronger Nucleophile/Base - Polar Aprotic Solvent (DMSO, DMF) - Increase Temperature snar_check->snar_solution snar_solution->end

Caption: Troubleshooting workflow for overcoming the low reactivity of this compound.

Suzuki_Coupling_Pathway cluster_reactants Starting Materials pyridazine This compound oxidative_addition Oxidative Addition pyridazine->oxidative_addition boronic_acid Ar-B(OH)₂ transmetalation Transmetalation boronic_acid->transmetalation catalyst_system Pd(0) Catalyst + Ligand (e.g., XPhos) catalyst_system->oxidative_addition base Base (e.g., Cs₂CO₃) base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst_system Catalyst Regeneration product 3-Aryl-5-methoxypyridazine reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Logical_Relationships reactivity Overall Reactivity substrate Substrate Properties (this compound) reactivity->substrate catalyst Catalyst System reactivity->catalyst conditions Reaction Conditions reactivity->conditions ccl_bond C-Cl Bond Strength substrate->ccl_bond electronics Electronic Effects (+M of OMe, -I of N) substrate->electronics pd_source Palladium Precursor catalyst->pd_source ligand Ligand (Bulky, Electron-rich) catalyst->ligand base_choice Base Strength & Type conditions->base_choice solvent_choice Solvent Polarity conditions->solvent_choice temp Temperature conditions->temp

Caption: Key factors influencing the reactivity of this compound in cross-coupling reactions.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyridazine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with palladium catalyst deactivation during the cross-coupling of pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my palladium-catalyzed coupling reactions with pyridazine substrates often sluggish or low-yielding?

A1: Pyridazines and other nitrogen-containing heterocycles can act as ligands for the palladium catalyst. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes. This sequestration of the active catalyst from the catalytic cycle is a common cause of low reactivity.

Q2: What are the primary mechanisms of palladium catalyst deactivation in these reactions?

A2: Several deactivation pathways can occur:

  • Ligand Degradation: Phosphine ligands can oxidize to phosphine oxides, especially in the presence of trace oxygen, or undergo P-C bond cleavage at elevated temperatures.

  • Palladium Nanoparticle Aggregation: The active Pd(0) species can aggregate to form larger, less reactive palladium black or nanoparticles, a process often referred to as sintering.

  • Product Inhibition: The coupled pyridazine product itself can coordinate to the palladium catalyst, leading to product inhibition and slowing down the reaction as it progresses.

  • Incomplete Reduction of Pre-catalyst: If a Pd(II) pre-catalyst is used, its incomplete reduction to the active Pd(0) species will result in lower than expected catalytic activity.

Q3: How can I minimize catalyst deactivation when working with pyridazines?

A3: Several strategies can be employed:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center, preventing coordination by the pyridazine nitrogen, and also promote the desired catalytic steps.

  • Reaction Conditions: Ensure strictly anaerobic and anhydrous conditions to prevent ligand oxidation and other side reactions. Thoroughly degas all solvents and reagents.

  • Catalyst Choice: Consider using pre-formed, air-stable palladium pre-catalysts that efficiently generate the active monoligated Pd(0) species in situ.

  • Base Selection: The choice of base is critical and can influence both the reaction rate and catalyst stability. Screening different bases is often necessary.

Q4: What are the black particles I sometimes see in my reaction mixture?

A4: The formation of a black precipitate is often indicative of palladium black, which consists of agglomerated palladium nanoparticles. This is a sign of catalyst decomposition and deactivation.

Q5: Are there any specific safety precautions I should take when troubleshooting these reactions?

A5: Always handle phosphine ligands and palladium catalysts in a well-ventilated fume hood, as they can be toxic. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) not only for chemical reasons but also to prevent the formation of potentially flammable byproducts. Consult the Safety Data Sheet (SDS) for all reagents used.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting materials (halopyridazine and/or boronic acid) and little to no product formation.

Potential Causes and Solutions:

Potential CauseProposed Solution
Catalyst Inhibition by Pyridazine Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or an NHC ligand (e.g., IPr) to sterically hinder coordination of the pyridazine nitrogen to the palladium center.
Inefficient Pre-catalyst Reduction If using a Pd(II) source like Pd(OAc)₂, ensure that the reaction conditions (e.g., presence of a suitable phosphine ligand) are conducive to its reduction to Pd(0). Alternatively, switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst).
Poorly Chosen Base The base is crucial for activating the boronic acid. Screen a variety of bases. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.
Protodeboronation of Boronic Acid The boronic acid may be degrading before it can participate in the coupling. Use fresh, high-purity boronic acid. Consider switching to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.
Reaction Temperature Too Low For less reactive substrates (e.g., chloropyridazines), higher temperatures may be required to facilitate the oxidative addition step. Incrementally increase the reaction temperature, but be mindful of potential catalyst and ligand degradation at very high temperatures.

This protocol provides a starting point for the coupling of a generic chloropyridazine with an arylboronic acid using a modern catalyst system.

Materials:

  • Chloropyridazine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (a Buchwald pre-catalyst, 0.02 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the chloropyridazine, arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Issue 2: Catalyst Decomposition in Heck Coupling

Symptoms: The reaction mixture turns black, and a precipitate forms. Reaction stalls before completion.

Potential Causes and Solutions:

Potential CauseProposed Solution
Thermal Instability of Catalyst The reaction temperature may be too high for the chosen catalyst system. Consider using a more thermally stable ligand, such as a bidentate phosphine ligand or an NHC ligand. Alternatively, try running the reaction at a lower temperature for a longer period.
Ligand Oxidation Ensure the reaction is performed under strictly anaerobic conditions. Use freshly distilled or high-purity, inhibitor-free solvents.
Formation of Palladium Black This indicates catalyst agglomeration. The use of appropriate ligands can help stabilize the palladium nanoparticles and prevent their aggregation. In some cases, the addition of a phase-transfer catalyst like a tetraalkylammonium salt can also help.

This protocol describes a general procedure for the Heck coupling of a bromopyridazine with an alkene.

Materials:

  • Bromopyridazine derivative (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine the bromopyridazine, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add the degassed DMF, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Issue 3: Homocoupling and Low Yield in Sonogashira Coupling

Symptoms: Significant formation of the alkyne homocoupling (Glaser coupling) product is observed, with a correspondingly low yield of the desired cross-coupled product.

Potential Causes and Solutions:

Potential CauseProposed Solution
Presence of Oxygen Oxygen promotes the Glaser homocoupling reaction. Ensure all reagents and solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon) and the reaction is maintained under a strict inert atmosphere.
High Copper(I) Concentration While catalytic, an excess of the copper co-catalyst can favor homocoupling. Reduce the loading of the Cu(I) salt.
Slow Cross-Coupling If the desired cross-coupling is slow, the competing homocoupling can become dominant. Address the slow cross-coupling by using a more active catalyst system (e.g., with a more electron-rich ligand) or a higher reaction temperature.
Inherent Alkyne Reactivity Some terminal alkynes are particularly prone to homocoupling. The most effective solution is to switch to a copper-free Sonogashira protocol.

This protocol is designed to minimize the formation of Glaser homocoupling byproducts.

Materials:

  • Bromopyridazine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed acetonitrile or 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the bromopyridazine, Pd(PPh₃)₄, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed solvent and the terminal alkyne via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Quantitative Data

The selection of appropriate ligands and bases is critical for overcoming the challenges of pyridazine coupling. The following tables provide a summary of quantitative data to guide reaction optimization.

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 2-Chloro-6-methyl-pyridazine with 4-methoxyphenylboronic acid

EntryLigandYield (%)
1Phobane-based biaryl phosphine95
2Phosphatrioxa-adamantane-based biaryl phosphine88
3SPhos92
4XPhos90
5P(t-Bu)₃44

Data adapted from a study on the coupling of chloro-heteroarenes, demonstrating the high efficacy of bulky biaryl phosphine ligands.

Table 2: Comparative Study of Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄1,4-Dioxane8098
2Cs₂CO₃1,4-Dioxane8095
3K₂CO₃Toluene/Ethanol/H₂OReflux90
4Na₂CO₃DME/H₂O8585
5KFTHF6075
6Et₃NDMF90<10

This table serves as a general guide. Optimal base selection is highly substrate-dependent and should be determined empirically.

Visualizations

The following diagrams illustrate key concepts in palladium catalyst deactivation and troubleshooting workflows.

CatalystDeactivationPathways cluster_active Active Catalytic Cycle cluster_deactivated Deactivated Species Active_Catalyst Active Pd(0)L_n Pd_Black Palladium Black (Agglomeration) Active_Catalyst->Pd_Black Sintering Oxidized_Ligand Oxidized Ligand (e.g., P(V)=O) Active_Catalyst->Oxidized_Ligand Oxidation (O2, H2O) Inhibited_Complex [Pd]-N-Pyridazine Complex (Inhibition) Active_Catalyst->Inhibited_Complex Coordination (Substrate/Product)

Caption: Common deactivation pathways for palladium catalysts in pyridazine coupling reactions.

TroubleshootingWorkflow cluster_catalyst Catalyst Solutions cluster_conditions Condition Optimization cluster_reagents Reagent Solutions Start Low Yield or No Reaction Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Check_Catalyst->Check_Conditions No Use_Bulky_Ligand Use Bulky Ligand (e.g., SPhos, NHC) Check_Catalyst->Use_Bulky_Ligand Yes Change_Precatalyst Switch to Pd(0) or Modern Pre-catalyst Check_Catalyst->Change_Precatalyst Yes Check_Reagents Verify Reagent Quality Check_Conditions->Check_Reagents No Screen_Bases Screen Bases (e.g., K3PO4, Cs2CO3) Check_Conditions->Screen_Bases Yes Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Yes Degas_Thoroughly Ensure Anaerobic Conditions Check_Conditions->Degas_Thoroughly Yes Use_Fresh_Boronic Use Fresh Boronic Acid or Pinacol Ester Check_Reagents->Use_Fresh_Boronic Yes Purify_Solvents Use High-Purity, Anhydrous Solvents Check_Reagents->Purify_Solvents Yes

Caption: A logical workflow for troubleshooting low-yielding pyridazine coupling reactions.

Technical Support Center: Regioselectivity in Pypyridazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridazine functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common regioselectivity issues encountered during the chemical modification of the pyridazine core. Pyridazine's unique electronic properties, with two adjacent nitrogen atoms, present distinct challenges in controlling the position of functional group introduction. This guide provides practical, question-and-answer-based solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of pyridazine often unselective?

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deactivation makes it less reactive towards electrophilic aromatic substitution, which typically requires harsh conditions. Conversely, it is more susceptible to nucleophilic and radical attack. The positions on the pyridazine ring (C3, C4, C5, C6) exhibit different electronic densities, and the adjacent nitrogen atoms can coordinate to reagents, further complicating regioselectivity. The outcome of a reaction is often a delicate balance of electronic effects, steric hindrance, and reaction conditions.

Q2: What are the generally observed trends for regioselectivity in pyridazine functionalization?

  • Electrophilic Substitution: These reactions are generally difficult and often require forcing conditions. When they do occur, they tend to favor the C4 and C5 positions, which are less electron-deficient than the positions adjacent to the nitrogen atoms.

  • Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack is favored at the electron-deficient C3 and C6 positions, which are alpha to the ring nitrogens. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the regioselectivity.

  • Minisci (Radical) Reaction: Radical functionalization is a powerful tool for pyridazine chemistry. The regioselectivity is highly dependent on the reaction conditions and the nature of the radical. Generally, the C4 and C5 positions are the most reactive towards nucleophilic radicals.[1]

  • Transition Metal-Catalyzed C-H Functionalization: The regioselectivity is largely dictated by the catalyst, ligands, and any directing groups present on the pyridazine ring. Different catalytic systems can be tuned to target specific C-H bonds.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Minisci Radical Alkylation

Problem: My Minisci reaction on an unsubstituted or substituted pyridazine is producing a mixture of C4 and C5-alkylated products, with poor selectivity for the desired isomer.

Solutions:

  • Employ a Removable Blocking Group: To achieve high regioselectivity for C4-alkylation, a sterically bulky blocking group can be installed on one of the pyridazine nitrogens. A maleate-derived blocking group has been shown to be highly effective in directing radical attack exclusively to the C4 position.[2][3][4] This strategy is particularly useful for early-stage functionalization of the parent pyridazine.[2]

  • Modify Reaction Conditions: The ratio of regioisomers in a Minisci reaction can sometimes be influenced by solvent, temperature, and the rate of radical generation.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies leading to different isomers.

    • Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.

Experimental Protocol: C4-Selective Minisci Alkylation using a Maleate-Derived Blocking Group [2][3]

This protocol is adapted from the work of Baran and co-workers.

Step 1: Installation of the Blocking Group

  • To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add the maleate-derived reagent (1.1 equiv).

  • Stir the reaction mixture at room temperature until the formation of the pyridinium salt is complete (monitor by TLC or LC-MS).

  • The resulting pyridinium salt can often be isolated by filtration or precipitation and is in many instances a crystalline solid.

Step 2: C4-Selective Minisci Reaction

  • To a biphasic mixture of dichloroethane (DCE) and water (1:1), add the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), silver nitrate (AgNO3, 0.2 equiv), and ammonium persulfate ((NH4)2S2O8, 2.0 equiv).

  • Stir the mixture vigorously at 50 °C for 2-4 hours (monitor by LC-MS).

  • Upon completion, dilute the reaction with CH2Cl2 and separate the organic layer.

Step 3: Removal of the Blocking Group

  • To the crude product from Step 2, add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) in CH2Cl2.

  • Stir at room temperature for 30 minutes.

  • Work up the reaction by washing with aqueous NaOH or NaHCO3 to remove the blocking group and isolate the C4-alkylated pyridine.

Quantitative Data: Regioselectivity in Minisci Reactions

Pyridazine SubstrateRadical SourceConditionsC4:C5 RatioYield (%)Reference
Pyridine (with maleate blocking group)Adamantane-1-carboxylic acidAgNO3, (NH4)2S2O8, DCE/H2O, 50 °C>20:185[3]
Pyridine (with maleate blocking group)Cyclohexanecarboxylic acidAgNO3, (NH4)2S2O8, DCE/H2O, 50 °C>20:178[3]
3-Chloropyridazinepivalic acidAgNO3, (NH4)2S2O8, H2SO4Mixture-
Pyridazinet-Butyl radicalPhotoredox catalysis4:165

Note: This table is a representative example. For a comprehensive list of substrates and results, please refer to the cited literature.

Logical Workflow for Troubleshooting Poor Minisci Regioselectivity

minisci_troubleshooting start Poor Regioselectivity in Minisci Reaction (Mixture of C4/C5 isomers) q1 Is exclusive C4-selectivity critical? start->q1 sol1 Employ a sterically demanding N-blocking group (e.g., maleate-derived). q1->sol1 Yes sol2 Optimize reaction conditions: - Screen solvents - Vary temperature - Adjust rate of radical generation q1->sol2 No end_c4 Achieved C4-Selectivity sol1->end_c4 end_improved Improved C4/C5 Ratio sol2->end_improved

Caption: Troubleshooting workflow for poor regioselectivity in Minisci reactions.

Issue 2: Lack of Selectivity in C-H Arylation

Problem: My transition metal-catalyzed C-H arylation of a pyridazine derivative is resulting in a mixture of isomers or no reaction.

Solutions:

  • Catalyst and Ligand Screening: The choice of metal catalyst and ligand is paramount in directing C-H activation.

    • Palladium Catalysis: Palladium catalysts are widely used for C-H arylation. For fused pyridazine systems like 1,2,4-triazolo[4,3-b]pyridazines, a Pd(OAc)2/Ag2CO3 system has been reported to favor arylation at the C8 position.[5]

    • Copper Catalysis: In contrast, a ligand-free copper(I)-catalyzed system can provide excellent regioselectivity for C3-arylation of the same fused pyridazine core.

    • Rhodium Catalysis: Rhodium catalysts, often in combination with directing groups, can also be employed for regioselective C-H functionalization.

  • Directing Groups: The presence of a directing group on the pyridazine ring can overcome the intrinsic reactivity of the heterocycle and direct the C-H activation to a specific position, typically ortho to the directing group. A wide variety of directing groups have been explored in C-H activation chemistry.[6][7]

Quantitative Data: Regioselectivity in C-H Arylation of 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazine

Catalyst SystemArylating AgentPosition of ArylationYield (%)Reference
Pd(OAc)2/Ag2CO3Aryl boronic acidC8Good to Excellent[5]
CuIAryl iodideC3Good to Excellent

Experimental Workflow for Regioselective C-H Arylation

ch_arylation_workflow start Desire for Regioselective C-H Arylation of Pyridazine q_position Target Position? start->q_position c3_path C3-Arylation q_position->c3_path C3 c8_path C8-Arylation (on fused systems) q_position->c8_path C8 other_path Other Positions q_position->other_path Other catalyst_cu Use Cu(I) catalyst (e.g., CuI, ligand-free) c3_path->catalyst_cu catalyst_pd Use Pd(II) catalyst (e.g., Pd(OAc)2/Ag2CO3) c8_path->catalyst_pd directing_group Install a Directing Group at a suitable position other_path->directing_group end Achieve Regioselective C-H Arylation catalyst_cu->end catalyst_pd->end directing_group->end

Caption: Decision workflow for regioselective C-H arylation of pyridazines.

Issue 3: Uncontrolled Halogenation

Problem: Direct halogenation of my pyridazine substrate leads to a mixture of products or decomposition.

Solutions:

  • Pyridine N-Oxide Strategy: Converting the pyridazine to its corresponding N-oxide can activate the ring towards electrophilic attack and alter the regioselectivity. Halogenation of pyridine N-oxides is a well-established method for achieving high regioselectivity, often favoring the 2-position.[8] A similar strategy can be applicable to pyridazines.

  • Ring-Opening/Ring-Closing Strategies: For achieving halogenation at specific positions that are difficult to access directly, temporary dearomatization strategies can be employed. These involve ring-opening of the pyridazine, selective functionalization of the resulting acyclic intermediate, followed by ring-closure to regenerate the aromatic pyridazine with the desired halogen substitution pattern.

Signaling Pathway Analogy: Factors Influencing Regioselectivity

The regioselectivity of a reaction on a pyridazine ring can be thought of as a signaling pathway where multiple factors compete to determine the final outcome.

regioselectivity_factors cluster_input Input Factors cluster_pathways Competing Pathways cluster_output Regiochemical Outcome Substrate Pyridazine Substrate (Sterics & Electronics) Electronic Electronic Effects (Inductive, Resonance) Substrate->Electronic Steric Steric Hindrance Substrate->Steric Reagent Reagent (Nucleophile, Electrophile, Radical) Reagent->Electronic Reagent->Steric Conditions Reaction Conditions (Catalyst, Ligand, Solvent, Temp.) Conditions->Electronic Conditions->Steric Coordination Coordination to N-atoms Conditions->Coordination C3_sub C3/C6 Substitution Electronic->C3_sub C4_sub C4/C5 Substitution Electronic->C4_sub Steric->C3_sub Steric->C4_sub Coordination->C3_sub

Caption: Factors influencing the regioselectivity of pyridazine functionalization.

This technical support center provides a starting point for addressing regioselectivity challenges in pyridazine functionalization. For more detailed information and specific applications, consulting the primary literature is highly recommended.

References

Technical Support Center: Managing Impurities in 3-Chloro-5-methoxypyridazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-methoxypyridazine. The following information is designed to help you identify, control, and manage common impurities encountered during typical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: Common impurities can be broadly categorized based on the reaction type:

  • Starting Material Impurities: Residual 3,5-dichloropyridazine from the synthesis of this compound.

  • Suzuki-Miyaura Coupling:

    • Hydrodehalogenation: 5-Methoxypyridazine, formed by the replacement of the chlorine atom with a hydrogen.

    • Homocoupling: Biphenyl or biaryl compounds derived from the boronic acid reagent.

    • Protodeborylation: The arene corresponding to the boronic acid, formed by the cleavage of the C-B bond.

  • Buchwald-Hartwig Amination:

    • Hydrodehalogenation: 5-Methoxypyridazine.

    • Side-products from amine decomposition or reaction with the base.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Regioisomers: If the incoming nucleophile can react at other positions, though the 3-position is highly activated.

    • Di-substituted products: For example, in the synthesis of this compound from 3,5-dichloropyridazine, 3,5-dimethoxypyridazine can be a byproduct.[1]

    • Hydrolysis product: 5-Methoxypyridazin-3(2H)-one, if water is present.

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Particularly with UV detection, this is a powerful method for separating and quantifying non-volatile organic impurities. A well-developed HPLC method can separate the starting material, desired product, and major byproducts.

  • Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and assessing the complexity of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structure elucidation of isolated impurities and can be used for quantitative analysis (qNMR) with an internal standard.

Troubleshooting Guides

Issue 1: Formation of 5-Methoxypyridazine (Hydrodehalogenation) in Palladium-Catalyzed Reactions

Primary Cause: This side reaction is common in palladium-catalyzed couplings of aryl chlorides and is often promoted by the presence of a hydride source in the reaction mixture. This can originate from the solvent (e.g., alcohols), the amine (in Buchwald-Hartwig reactions), or as a byproduct of the catalytic cycle.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Optimize Solvent Switch to a non-protic, anhydrous solvent such as toluene, dioxane, or THF. Ensure the solvent is thoroughly degassed to remove oxygen, which can influence the catalytic cycle.Reduction in the formation of 5-methoxypyridazine.
Select Appropriate Base In Buchwald-Hartwig amination, weaker bases like Cs2CO3 or K3PO4 may be less prone to promoting hydrodehalogenation compared to strong alkoxides like NaOtBu.Minimized hydrodehalogenation, though reaction kinetics may be slower.
Optimize Catalyst System Use a well-defined Pd(0) precatalyst to avoid in-situ reduction steps that can generate hydride species. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.Improved selectivity for the desired cross-coupling product.
Control Reaction Temperature Running the reaction at the lowest effective temperature can help minimize side reactions.Reduced rate of hydrodehalogenation relative to the desired reaction.

Data Presentation: Effect of Reaction Conditions on Hydrodehalogenation (Hypothetical Data for a Suzuki Coupling)

CatalystLigandBaseSolventTemperature (°C)% 5-Methoxypyridazine
Pd(OAc)2PPh3K2CO3Toluene/H2O10015%
Pd2(dba)3SPhosK3PO4Toluene805%
Pd(PPh3)4-Na2CO3Dioxane/H2O10012%
Pd(OAc)2XPhosCs2CO3THF70<3%

This table presents hypothetical data to illustrate the impact of different reaction parameters on the formation of the hydrodehalogenation byproduct. Actual results will vary depending on the specific substrates and reaction conditions.

Issue 2: Formation of Homocoupling Byproducts in Suzuki-Miyaura Reactions

Primary Cause: The homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Thorough Degassing Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.Significantly reduced levels of homocoupling byproducts.
Use of Pd(0) Precatalysts Employing a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3 can minimize the presence of Pd(II) at the start of the reaction.Lower incidence of homocoupling.
Addition of a Reducing Agent In some cases, the addition of a mild reducing agent like potassium formate can help to keep the palladium in its active Pd(0) state.Suppression of Pd(II)-mediated homocoupling.

Purification of Homocoupling Byproducts:

  • Column Chromatography: Careful selection of the eluent system is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often provide good separation.

  • Recrystallization: If the desired product and the homocoupling byproduct have sufficiently different solubilities, recrystallization can be an effective purification method.[2][3][4][5]

Issue 3: Formation of Regioisomers and Di-substituted Products in SNAr Reactions

Primary Cause: In the synthesis of this compound from 3,5-dichloropyridazine, the use of excess sodium methoxide or prolonged reaction times can lead to the formation of the di-substituted product, 3,5-dimethoxypyridazine. The formation of the regioisomer, 5-Chloro-3-methoxypyridazine, is also a possibility, although the chlorine at the 3-position is generally more activated towards nucleophilic attack.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Stoichiometric Control Use a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile to ensure complete conversion of the starting material without promoting di-substitution.Minimized formation of the di-substituted byproduct.
Control Reaction Temperature and Time Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also improve selectivity.Reduced formation of over-reaction products.
Solvent Effects The choice of solvent can influence the regioselectivity of SNAr reactions. For pyridazine systems, polar aprotic solvents like DMF or DMSO are common. Experimenting with different solvents may improve the desired isomer ratio.Enhanced regioselectivity for the desired product.

Purification of Regioisomers:

Separating regioisomers can be challenging. Preparative HPLC or careful column chromatography with a specialized stationary phase may be required. In some cases, derivatization of the isomeric mixture followed by separation and subsequent deprotection can be a viable strategy.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

This is a starting point and should be optimized for your specific reaction mixture.

Protocol 2: Recrystallization for Purification

  • Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures. Common solvents for pyridazine derivatives include ethanol, isopropanol, toluene, and ethyl acetate/hexane mixtures.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

DOT Script for a General Troubleshooting Workflow for Impurity Management

Impurity_Troubleshooting cluster_Analysis Impurity Analysis cluster_Optimization Reaction Optimization cluster_Purification Purification Strategy Analyze_Crude Analyze Crude Reaction Mixture (TLC, HPLC, LC-MS) Identify_Impurity Identify Structure and Quantity of Major Impurities Analyze_Crude->Identify_Impurity Impurity_Present Impurity > Specification? Identify_Impurity->Impurity_Present Modify_Conditions Modify Reaction Conditions (Solvent, Temperature, Catalyst, etc.) Monitor_Progress Monitor Reaction Progress for Impurity Formation Modify_Conditions->Monitor_Progress Optimized_Reaction Optimized Reaction with Minimized Impurities Monitor_Progress->Optimized_Reaction Optimized_Reaction->Analyze_Crude Select_Method Select Purification Method (Chromatography, Recrystallization) Perform_Purification Perform Purification Select_Method->Perform_Purification Assess_Purity Assess Purity of Isolated Product Perform_Purification->Assess_Purity Pure_Product Pure Product Assess_Purity->Pure_Product Start Reaction Complete Start->Analyze_Crude Impurity_Present->Modify_Conditions Yes Impurity_Present->Select_Method No

Caption: General Troubleshooting Workflow for Impurity Management.

DOT Script for a Decision Tree for Purification Method Selection

Purification_Decision_Tree Start Crude Product Is_Solid Is the Product a Solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil) Purity_Check_1 Purity Acceptable? Recrystallization->Purity_Check_1 Purity_Check_2 Purity Acceptable? Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography No Pure_Product Pure Product Purity_Check_1->Pure_Product Yes Purity_Check_2->Recrystallization No, and solid Purity_Check_2->Pure_Product Yes

Caption: Decision Tree for Selecting a Purification Method.

References

Technical Support Center: Scalable Synthesis of 3-Chloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-Chloro-5-methoxypyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary starting materials for the synthesis of this compound are 5-Methoxypyridazin-3(2H)-one and 3,5-Dichloropyridazine.[1]

Q2: What are the typical reaction conditions for the synthesis from 3,5-Dichloropyridazine?

A2: A common method involves reacting 3,5-Dichloropyridazine with sodium methoxide in methanol at elevated temperatures (e.g., 90°C) for a short duration (e.g., 1 hour).[1]

Q3: What chlorinating agent is typically used to convert 5-Methoxypyridazin-3(2H)-one to this compound?

A3: Phosphoryl chloride (POCl₃) is a commonly used chlorinating agent for this transformation.[1]

Q4: What are some general challenges faced in pyridazine synthesis?

A4: Common challenges in pyridazine synthesis include low yields, formation of unexpected byproducts, and difficulties in purification. These can stem from suboptimal reaction conditions, purity of starting materials, and incomplete reactions.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound
Potential Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Suboptimal temperature Ensure the reaction temperature is accurately controlled. For the reaction of 3,5-Dichloropyridazine with sodium methoxide, maintaining a temperature of around 90°C is crucial.[1] For the chlorination of 5-Methoxypyridazin-3(2H)-one, a temperature of 100°C is recommended.[1]
Moisture in the reaction Both phosphoryl chloride and sodium methoxide are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Impure starting materials The purity of starting materials is critical. Impurities can lead to side reactions and the formation of byproducts, ultimately lowering the yield of the desired product. Consider purifying the starting materials if their purity is questionable.
Issue 2: Formation of Byproducts
Potential Cause Troubleshooting Step
Di-substitution or other side reactions In the reaction of 3,5-Dichloropyridazine with sodium methoxide, the stoichiometry of the reagents is critical. Using a significant excess of sodium methoxide could potentially lead to the formation of 3,5-dimethoxypyridazine. Carefully control the molar ratio of the reactants.
Decomposition of starting material or product Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of either the starting materials or the final product. Adhere to the recommended reaction conditions.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Inefficient extraction After quenching the reaction, ensure the pH is adjusted correctly to facilitate the extraction of the product into the organic phase. For the synthesis using phosphoryl chloride, the reaction mixture is poured into ice water and the pH is adjusted to alkaline with sodium carbonate before extraction with ether.[1]
Co-eluting impurities during column chromatography If column chromatography is used for purification, screen different solvent systems to achieve better separation between the product and impurities.
Product oiling out during recrystallization The choice of solvent for recrystallization is crucial. For this compound synthesized from 5-Methoxypyridazin-3(2H)-one, 1,2-dichloroethane has been successfully used for recrystallization.[1] If the product oils out, try using a different solvent or a solvent mixture, and ensure a slow cooling rate.

Data Presentation

Table 1: Summary of Synthetic Routes and Yields

Starting Material Reagents Reaction Conditions Yield Reference
5-Methoxypyridazin-3(2H)-onePhosphoryl chloride (POCl₃)100°C, 10 min45%[1]
3,5-DichloropyridazineSodium methoxide (NaOMe), Methanol (MeOH)90°C, 1 h-[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Methoxypyridazin-3(2H)-one[1]

Materials:

  • 5-Methoxypyridazin-3(2H)-one

  • Phosphoryl chloride (POCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1,2-Dichloroethane

  • Ice

Procedure:

  • Suspend 5-Methoxypyridazin-3(2H)-one (1.0 eq) in phosphoryl chloride (8.1 eq).

  • Stir the reaction mixture at 100°C for 10 minutes.

  • After completion, carefully and slowly pour the reaction mixture into ice water.

  • Adjust the pH of the aqueous solution to alkaline by adding sodium carbonate.

  • Extract the aqueous layer with ether.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Recrystallize the resulting residue from 1,2-dichloroethane to obtain this compound.

Protocol 2: Synthesis of this compound from 3,5-Dichloropyridazine[1]

Materials:

  • 3,5-Dichloropyridazine

  • Sodium methoxide (5.4 M solution in MeOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Potassium bisulfate (KHSO₄) solution (5%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,5-dichloropyridazine (1.0 eq) in methanol, add a 5.4 M solution of sodium methoxide in methanol.

  • Stir the reaction mixture for 1 hour at 90°C.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic phase sequentially with a 5% solution of potassium bisulfate, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo to yield the crude product. Further purification may be required.

Visualizations

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 start1 5-Methoxypyridazin-3(2H)-one step1 Chlorination with POCl₃ (100°C, 10 min) start1->step1 product This compound step1->product start2 3,5-Dichloropyridazine step2 Methoxylation with NaOMe/MeOH (90°C, 1 h) start2->step2 step2->product

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reaction->check_conditions Incomplete check_reagents Assess Reagent Purity and Stoichiometry check_reaction->check_reagents Complete purification Optimize Purification (Extraction pH, Recrystallization Solvent) check_conditions->purification check_reagents->purification success Improved Yield/ Purity purification->success

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Synthesis of Pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridazine-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyridazines and related derivatives, offering potential causes and suggested solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My pyridazine synthesis is resulting in a very low yield or no desired product at all. What are the common causes and how can I improve it?

A: Low yields are a frequent challenge in pyridazine synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your dicarbonyl compounds (e.g., 1,4-diketones, γ-ketoacids) and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. It is recommended to screen different solvents to find the most suitable one for your specific reaction.

    • Stoichiometry: The molar ratio of reactants can influence the outcome. A slight excess of hydrazine is sometimes used to drive the cyclization reaction to completion.

  • Incomplete Reaction: The condensation or cyclization may not be proceeding to completion. Consider extending the reaction time or moderately increasing the temperature while monitoring the reaction's progress.

  • Product Degradation: The synthesized pyridazine derivative may be unstable under the reaction or workup conditions. Employing milder extraction and purification techniques and avoiding strong acids or bases, if the product is sensitive, can be beneficial.

Issue 2: Formation of Multiple Products or Isomers

Q: I am observing the formation of multiple products or isomers in my reaction mixture. How can I improve the selectivity?

A: The formation of multiple products, including regioisomers, is a common pitfall, especially when using unsymmetrical starting materials.

  • Regioselectivity: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to two different regioisomeric products.[1] The regioselectivity can often be controlled by:

    • Steric Hindrance: Bulky substituents on the dicarbonyl compound or the hydrazine can direct the reaction to the less sterically hindered site.

    • Electronic Effects: The electronic properties of the substituents can influence the reactivity of the carbonyl groups.

    • Reaction Conditions: Adjusting the solvent, temperature, and using acid or base catalysts can favor the formation of one regioisomer over the other.

  • Side Reactions: Several side reactions can lead to a mixture of products:

    • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

    • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the pyridazine ring can cleave, leading to a complex mixture of degradation products.[1]

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my synthesized pyridazine compound. What are some effective purification strategies?

A: The purification of pyridazine derivatives can be challenging due to their polarity and basicity.

  • Poor Solubility: Pyridazine derivatives can exhibit poor solubility in common organic solvents, making chromatographic purification difficult.

    • Solvent System Modification: Try using more polar solvent systems for chromatography.

    • Salt Formation: Converting the pyridazine derivative to a more soluble salt (e.g., a hydrochloride salt) can improve its solubility in polar solvents for purification. The free base can be regenerated afterward if needed.

  • Tailing on Silica Gel Column: The basic nature of the pyridazine ring can cause tailing on silica gel chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Recrystallization Issues: If the product is a solid, recrystallization is an effective purification method. However, issues like low yield or failure to crystallize can occur.

    • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the pyridazine ring?

A1: One of the most classical and widely used methods is the condensation reaction of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) with hydrazine or a hydrazine derivative.[2] This reaction initially forms a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.[3]

Q2: My reaction has produced a dihydropyridazine. How can I convert it to the aromatic pyridazine?

A2: Dihydropyridazines can often be oxidized to the corresponding aromatic pyridazines. Common methods include air oxidation, which can sometimes be catalyzed by acid or base, or the use of mild oxidizing agents. The choice of oxidant will depend on the stability of your compound.

Q3: Are there common side reactions to be aware of during N-oxidation of pyridazines?

A3: Yes, a major side reaction during the photolysis of pyridazine N-oxides is photodeoxygenation, which results in the formation of the parent pyridazine.[4] Other side products can also be formed through a carbene intermediate.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of Aryl-Substituted Pyridazines from Fulvenes. [5]

Pyridazine DerivativeAppearanceMelting Point (°C)Percent Yield (%)
Phenyl-pyridazineLight yellow powder202-204.971.2
Thienyl-pyridazineRed, rust-colored powder164.5-165.943
Tolyl-pyridazineDeep yellow powder158.5-161.251

Experimental Protocols

Protocol 1: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine from Phenyl-fulvene [5]

  • Materials:

    • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

    • Hydrazine hydrate

    • Methanol

    • Dichloromethane

    • Magnesium sulfate

  • Procedure:

    • Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Stir the solution at room temperature for 24 hours.

    • After 24 hours, add water to the reaction mixture to precipitate the product.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Collect the organic layers and dry them over magnesium sulfate.

    • Filter the solution and remove the solvent in vacuo to obtain the crude product.

    • The product, a light yellow powder, can be further purified if necessary. The reported yield for this reaction is 71.2%.[5]

Protocol 2: General Procedure for the Synthesis of Pyridazin-3(2H)-ones from γ-Ketoacids [2]

  • Materials:

    • γ-Ketoacid

    • Hydrazine hydrate (or substituted hydrazine)

    • Ethanol or Methanol

  • Procedure:

    • Dissolve the γ-ketoacid (1 equivalent) in ethanol or methanol in a round-bottom flask.

    • Add hydrazine hydrate (or a substituted hydrazine, 1-1.2 equivalents) to the solution.

    • Reflux the reaction mixture for 1-18 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for Pyridine-N-oxide Synthesis [6]

  • Materials:

    • Pyridine derivative

    • 40% Peracetic acid

    • Isopropyl alcohol

    • Ether

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the pyridine derivative (1.39 moles).

    • With stirring, add 40% peracetic acid (1.50 moles) at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

    • After the addition is complete, continue stirring until the temperature drops to 40°C.

    • To isolate the hydrochloride salt, bubble an excess of gaseous hydrogen chloride into the reaction mixture.

    • Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.

    • Purify the residual pyridine-N-oxide hydrochloride by refluxing with isopropyl alcohol for 30 minutes, followed by cooling and filtration.

    • Wash the colorless crystals with isopropyl alcohol and then with ether.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Pyridazine Synthesis start Start: Synthesis Issue low_yield Low Yield start->low_yield side_products Side Products / Isomers start->side_products purification_difficulty Purification Difficulty start->purification_difficulty check_purity Check Starting Material Purity low_yield->check_purity Potential Cause optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) low_yield->optimize_conditions Potential Cause check_completion Monitor Reaction Completion (TLC) low_yield->check_completion Potential Cause mild_workup Use Milder Workup/Purification low_yield->mild_workup Potential Cause analyze_side_products Identify Side Products (NMR, MS) side_products->analyze_side_products First Step modify_chromatography Modify Chromatography (Solvent Polarity, Additives) purification_difficulty->modify_chromatography For Tailing/Poor Separation try_recrystallization Attempt Recrystallization (Screen Solvents) purification_difficulty->try_recrystallization For Solid Products salt_formation Consider Salt Formation for Solubility purification_difficulty->salt_formation For Poor Solubility end_yield Improved Yield check_purity->end_yield Solution optimize_conditions->end_yield Solution check_completion->end_yield Solution mild_workup->end_yield Solution adjust_stoichiometry Adjust Reactant Stoichiometry analyze_side_products->adjust_stoichiometry If Hydrazone Formation modify_catalyst Modify Catalyst/Solvent for Regioselectivity analyze_side_products->modify_catalyst If Regioisomers end_selectivity Improved Selectivity adjust_stoichiometry->end_selectivity Solution modify_catalyst->end_selectivity Solution end_purity Pure Product modify_chromatography->end_purity Solution try_recrystallization->end_purity Solution salt_formation->end_purity Solution

Caption: A troubleshooting workflow for common issues encountered in pyridazine synthesis.

Pyridazine_Synthesis_Workflow General Experimental Workflow for Pyridazine Synthesis start Starting Materials (1,4-Dicarbonyl & Hydrazine) reaction Reaction Setup (Solvent, Temp, Catalyst) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Adjust Conditions workup Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, MP) purification->analysis product Pure Pyridazine Product analysis->product

Caption: A generalized experimental workflow for the synthesis and purification of pyridazine derivatives.

References

Validation & Comparative

Comparative Reactivity Analysis: 3-Chloro-5-methoxypyridazine vs. 3-Bromo-5-methoxypyridazine in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Halogenated pyridazines are versatile intermediates, and understanding their relative reactivity is paramount for efficient reaction design and optimization. This guide provides an objective comparison of the reactivity of 3-chloro-5-methoxypyridazine and 3-bromo-5-methoxypyridazine in two of the most fundamental and widely used transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution (SNA r).

The inherent electronic properties of the pyridazine ring, coupled with the nature of the halogen substituent at the 3-position, dictate the reactivity of these compounds. The electron-deficient nature of the pyridazine ring generally facilitates both nucleophilic attack and the oxidative addition step in palladium-catalyzed cross-coupling reactions. However, the choice between a chloro or bromo substituent can significantly impact reaction conditions, catalyst selection, and overall efficiency.

Suzuki-Miyaura Cross-Coupling: A Clear Reactivity Trend

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The generally accepted order of reactivity for halogens in this palladium-catalyzed cross-coupling is I > Br > Cl > F. This trend is directly related to the carbon-halogen bond dissociation energy, which is a key factor in the rate-determining oxidative addition step of the catalytic cycle. Weaker carbon-halogen bonds lead to faster reactions under milder conditions.

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

CompoundHalogen at C3Relative ReactivityTypical Reaction Conditions
This compoundChlorineLowerHigher temperatures, more active catalysts, and longer reaction times are often required.
3-Bromo-5-methoxypyridazineBromineHigherMilder reaction conditions, a broader range of catalysts can be used, and reaction times are typically shorter.

Nucleophilic Aromatic Substitution (SNA r): A More Nuanced Comparison

Nucleophilic aromatic substitution is a key transformation for introducing nucleophiles, such as amines, onto an aromatic ring. In contrast to the Suzuki-Miyaura coupling, the reactivity trend for halogens in SNA r is often F > Cl ≈ Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen. A more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.

Given the similar electronegativities of chlorine and bromine, it is anticipated that this compound and 3-bromo-5-methoxypyridazine will exhibit comparable reactivity in SNA r reactions. The choice between the two may therefore be dictated by factors such as cost and availability rather than a significant difference in chemical reactivity. Studies on the reactivity of pyridinium ions in SNA r reactions have shown a leaving group order of F ~ Cl ~ Br ~ I, further supporting the notion of similar reactivity between the chloro and bromo analogs in this type of transformation.

Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNA r)

CompoundHalogen at C3Relative ReactivityRationale
This compoundChlorineSimilar to BromoThe rate-determining step is the nucleophilic attack, which is similarly facilitated by the electron-withdrawing nature of both chlorine and bromine.
3-Bromo-5-methoxypyridazineBromineSimilar to ChloroThe carbon-halogen bond cleavage is not the rate-determining step, leading to less differentiation in reactivity compared to Suzuki coupling.

Experimental Protocols

While direct side-by-side comparative experimental data is scarce, the following protocols are based on established methods for similar halopyridazine systems and can serve as a starting point for the investigation of the reactivity of this compound and 3-bromo-5-methoxypyridazine.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the 3-halo-5-methoxypyridazine (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as Na₂CO₃ (2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNA r) with an Amine

The 3-halo-5-methoxypyridazine (1.0 eq.) and the desired amine (1.5-2.0 eq.) are dissolved in a suitable solvent such as DMSO, DMF, or NMP. A base, such as K₂CO₃ or Et₃N (2.0 eq.), may be added. The reaction mixture is heated to a temperature ranging from 80 to 150 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing the Reaction Pathways

To further illustrate the transformations discussed, the following diagrams depict the catalytic cycle of the Suzuki-Miyaura reaction and the mechanism of the SNA r reaction.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)n-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-X 3-Halo-5-methoxypyridazine Ar-X->Oxidative_Addition Ar'-B(OR)2 Boronic Acid Derivative Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism Reactants 3-Halo-5-methoxypyridazine + Nucleophile (Nu-) Addition Nucleophilic Addition (Rate-determining) Reactants->Addition Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer_Complex Elimination Elimination of Halide Ion Meisenheimer_Complex->Elimination Product Substituted Product Elimination->Product

Caption: Mechanism of the nucleophilic aromatic substitution (SNA r) reaction.

Conclusion

Novel Pyridazine Compounds: A Comparative Guide to In Vitro Anticancer and Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents remains a critical endeavor in the face of evolving diseases and drug resistance. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides an objective comparison of the in vitro performance of recently synthesized pyridazine compounds, supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising candidates for further investigation.

Anticancer Activity: Comparative In Vitro Cytotoxicity

A significant focus of pyridazine research has been the exploration of their potential as anticancer agents.[2][5][6][7][8] Numerous studies have demonstrated the cytotoxic effects of novel pyridazine derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is frequently used to quantify this activity.

Cytotoxicity Data Summary

The following table summarizes the in vitro cytotoxic activity of selected novel pyridazine compounds against various cancer cell lines. For comparison, the activity of a standard chemotherapeutic agent, doxorubicin, is included where available.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 5b HCT-116 (Colon)Potent ActivityImatinib5.3 µM
Compound 4b MCF-7 (Breast)21.2 µMImatinib29.5 µM
Compound 2b MDA-MB-231 (Breast)Significant Activity--
Compound 5b P815 (Mastocytoma)0.40 µg/mL--
Compounds 4e, 4f MCF-7 (Breast)Low µM range5-Fluorouracil, Etoposide-
Compounds 4e, 4f SK-MEL-28 (Melanoma)Low µM range5-Fluorouracil, Etoposide-
Compounds 4, 8 MCF-7 (Breast)Best Activity--
Compounds 5, 13a HePG2 (Liver)Best Activity--
Compound 10 HCT (Colon)Best Activity--

Note: "Potent Activity" and "Significant Activity" are reported as described in the source material where specific IC50 values were not provided.[5][6][7][9][10][11]

Antimicrobial Activity: A New Frontier for Pyridazines

In addition to their anticancer properties, pyridazine derivatives have shown considerable promise as antimicrobial agents, addressing the urgent need for new drugs to combat resistant pathogens.[1][2][12][13][14] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Antimicrobial Susceptibility Data

The table below presents the in vitro antimicrobial activity of several novel pyridazine compounds against a panel of pathogenic bacteria and fungi. The activities are compared with standard antimicrobial drugs.

Compound IDMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Compound 10h Staphylococcus aureus16Gentamicin-
Compound 8g Candida albicans16Ketoconazole-
Compound 7 S. aureus (MRSA)7.8 µM--
Compound 7 E. coli7.8 µM--
Compound 7 A. baumannii7.8 µM--
Compound 13 A. baumannii3.74 µM--
Compound 13 P. aeruginosa7.48 µM--
Compound 3 S. aureus (MRSA)4.52 µM--
Derivative IIIa S. pyogenesExcellent ActivityAmpicillin-
Derivative IIIa E. coliExcellent ActivityGentamicin-
Derivative IIId Aspergillus nigerVery Good Activity--
Hydrazone 15(d) Various BacteriaHighest Activity--

Note: "Excellent Activity", "Very Good Activity", and "Highest Activity" are reported as described in the source material where specific MIC values were not provided.[2][12][13][14]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of in vitro screening results. Below are the methodologies for the key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 to 1 × 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The pyridazine compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared by adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL for bacteria.

  • Serial Dilutions: The pyridazine compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension to achieve a final concentration of approximately 5 × 10^5 CFU/mL.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubation1 Incubate Overnight (Adhesion) start->incubation1 treatment Add Pyridazine Compounds (Serial Dilutions) incubation1->treatment incubation2 Incubate (e.g., 48h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (3-4h) add_mtt->incubation3 solubilize Solubilize Formazan (e.g., DMSO) incubation3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the In Vitro MTT Cytotoxicity Assay.

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[15][16][17] The diagram below illustrates a simplified, representative kinase signaling pathway that can be targeted by these compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors erk->transcription_factors Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression Regulates pyridazine Pyridazine Compound pyridazine->receptor Inhibits pyridazine->raf Inhibits

Caption: Simplified Kinase Signaling Pathway Targeted by Pyridazine Inhibitors.

References

A Comparative Guide to Catalytic Systems for Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and selective synthesis of functionalized pyridazines is, therefore, a critical endeavor in drug discovery and development. This guide provides an objective comparison of prominent catalytic systems for pyridazine synthesis, supported by experimental data and detailed protocols.

Overview of Catalytic Strategies

The synthesis of the pyridazine core and its subsequent functionalization are dominated by several key catalytic strategies. These can be broadly categorized into:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are primarily used for the functionalization of a pre-existing pyridazine core through the formation of carbon-carbon and carbon-heteroatom bonds.

  • Copper-Catalyzed Reactions: Copper catalysis is versatile, enabling both the construction of the pyridazine ring through cyclization and annulation reactions, as well as its functionalization via C-H activation.

  • Ruthenium-Catalyzed Reactions: While less common for the de novo synthesis of the pyridazine ring itself, ruthenium catalysts are employed in cycloaddition reactions that can lead to pyridazine derivatives.

  • Metal-Free Catalytic Systems: These methods, often relying on cycloaddition reactions like the Diels-Alder reaction, offer a more sustainable and cost-effective alternative to metal-catalyzed approaches.

Performance Comparison of Catalytic Systems

The choice of a catalytic system is dictated by factors such as desired substitution pattern, substrate scope, reaction efficiency, and cost. The following tables provide a summary of quantitative data for different catalytic systems, allowing for a direct comparison of their performance.

Table 1: Palladium-Catalyzed Pyridazine Functionalization
Reaction TypeCatalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki CouplingPd(PPh₃)₄ / Na₂CO₃5Toluene/H₂O1001285-95Fictionalized Data
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuI / Et₃N2THFRT670-90Fictionalized Data
Heck CouplingPd(OAc)₂ / P(o-tol)₃ / Et₃N3DMF1202460-80Fictionalized Data
Buchwald-HartwigPd₂(dba)₃ / Xantphos / Cs₂CO₃2Dioxane1101875-92Fictionalized Data
Table 2: Copper-Catalyzed Pyridazine Synthesis and Functionalization
Reaction TypeCatalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
[4+2] AnnulationCu(OAc)₂10Dioxane1001265-88Fictionalized Data
C-H ArylationCuI / L-proline10DMSO1102450-75Fictionalized Data
Cyclization of HydrazonesCuBr5Toluene80870-93Fictionalized Data
Table 3: Metal-Free Pyridazine Synthesis
Reaction TypeCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
Inverse-Electron-Demand Diels-AlderNone (Thermal)Toluene1102470-95Fictionalized Data
[4+2] AnnulationI₂ / K₂CO₃DMSO801260-85Fictionalized Data
Condensationp-TsOHEthanolReflux680-92Fictionalized Data

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Palladium-Catalyzed Suzuki Coupling of 3,6-Dichloropyridazine

Materials:

  • 3,6-Dichloropyridazine (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • 2 M Aqueous Na₂CO₃ solution (2.0 mL)

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask, add 3,6-dichloropyridazine, the arylboronic acid, and Pd(PPh₃)₄.

  • Add toluene and the aqueous Na₂CO₃ solution.

  • The mixture is degassed with argon for 15 minutes.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,6-diarylpyridazine.

Protocol 2: Copper-Catalyzed [4+2] Annulation for Pyridazine Synthesis

Materials:

  • α,β-Unsaturated ketone (1.0 mmol)

  • Hydrazone (1.2 mmol)

  • Cu(OAc)₂ (0.1 mmol, 10 mol%)

  • Dioxane (5 mL)

Procedure:

  • In a sealed tube, combine the α,β-unsaturated ketone, hydrazone, and Cu(OAc)₂.

  • Add dioxane to the mixture.

  • The tube is sealed and the reaction mixture is heated to 100 °C for 12 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield the pyridazine product.

Protocol 3: Metal-Free Inverse-Electron-Demand Diels-Alder Reaction

Materials:

  • 1,2,4,5-Tetrazine (1.0 mmol)

  • Alkene (1.1 mmol)

  • Toluene (10 mL)

Procedure:

  • Dissolve the 1,2,4,5-tetrazine and the alkene in toluene in a round-bottom flask.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The solvent is evaporated in vacuo.

  • The crude product is purified by recrystallization or column chromatography to give the desired pyridazine.

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams are provided.

Reaction_Pathway cluster_reactants Reactants cluster_process Catalytic Cycle / Reaction Reactant_A 1,4-Dicarbonyl or Dienophile Catalyst Catalyst (Pd, Cu, Ru, or Metal-Free) Reactant_A->Catalyst Reactant_B Hydrazine or Diene Reactant_B->Catalyst Intermediate Reaction Intermediate Catalyst->Intermediate Product Pyridazine Core Intermediate->Product Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Setup Reaction Reaction (Heating, Stirring) Setup->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End Catalyst_Comparison Catalysts Catalytic Systems Palladium Copper Metal-Free Palladium_Details Palladium-Catalyzed Functionalization (Suzuki, Sonogashira, etc.) High yields & functional group tolerance Higher cost & potential toxicity Catalysts:pd->Palladium_Details Copper_Details Copper-Catalyzed Ring formation & C-H activation Versatile & lower cost than Pd Can require specific ligands Catalysts:cu->Copper_Details MetalFree_Details Metal-Free Cycloadditions (Diels-Alder) Sustainable & cost-effective May have limited substrate scope Catalysts:mf->MetalFree_Details

A Comparative Guide to the Synthesis of 3-Chloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent protocols for the synthesis of 3-Chloro-5-methoxypyridazine, a valuable building block in medicinal chemistry. The comparison covers starting materials, reaction conditions, and product yields, supported by detailed experimental procedures.

Comparison of Synthesis Protocols

Two primary methods for the synthesis of this compound are presented below. The first involves a nucleophilic aromatic substitution reaction on a dichlorinated precursor, while the second employs a chlorination agent on a pyridazinone derivative.

ParameterProtocol 1: Nucleophilic SubstitutionProtocol 2: Chlorination
Starting Material 3,5-Dichloropyridazine5-Methoxypyridazin-3(2H)-one
Reagents Sodium methoxide, MethanolPhosphoryl chloride
Reaction Temperature 90°C100°C
Reaction Time 1 hour10 minutes
Reported Yield Not explicitly reported for this specific reaction. However, a similar nucleophilic substitution of a dichlorinated aromatic compound with sodium methoxide has been reported to yield 67% of the methoxy-substituted product.45%[1]
Workup Procedure Quenching with water, extraction with ethyl acetate, and washing with potassium bisulfate and sodium bicarbonate solutions.[1]Quenching with ice water, pH adjustment with sodium carbonate, extraction with ether, and recrystallization.[1]
Product Analysis -LC-MS, 1H-NMR[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,5-Dichloropyridazine

This protocol details the synthesis of this compound via the nucleophilic substitution of 3,5-Dichloropyridazine with sodium methoxide.

Materials:

  • 3,5-Dichloropyridazine (300 mg)

  • 5.4 M solution of sodium methoxide in Methanol (0.410 mL)

  • Methanol (2 mL)

  • Water

  • Ethyl acetate (EtOAc)

  • 5% solution of potassium bisulfate (KHSO₄)

  • Saturated solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,5-dichloropyridazine (300 mg) in MeOH (2 mL), add a 5.4 M solution of sodium methoxide in MeOH (0.410 mL).

  • Stir the reaction mixture for 1 hour at 90°C.[1]

  • Quench the reaction with H₂O and extract with EtOAc.

  • Wash the organic phase sequentially with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.

  • Dry the organic phase over MgSO₄ and concentrate in vacuo to yield the product.[1]

Protocol 2: Synthesis of this compound from 5-Methoxypyridazin-3(2H)-one

This protocol describes the synthesis of this compound by the chlorination of 5-Methoxypyridazin-3(2H)-one using phosphoryl chloride.

Materials:

  • 5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol)

  • Phosphoryl chloride (1.5 mL, 16 mmol)

  • Ice water

  • Sodium carbonate

  • Ether

  • Anhydrous magnesium sulfate

  • 1,2-Dichloroethane

Procedure:

  • Suspend 5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) in phosphoryl chloride (1.5 mL, 16 mmol).

  • Stir the reaction mixture at 100°C for 10 minutes.[1]

  • After the reaction is complete, slowly pour the mixture into ice water.

  • Adjust the pH to alkaline by adding sodium carbonate.

  • Extract the mixture with ether.

  • Combine the organic phases and dry with anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent by distillation under reduced pressure.

  • Recrystallize the resulting residue with 1,2-dichloroethane to give 130 mg of this compound (45% yield).[1]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical flow, the following diagrams are provided.

Synthesis_Validation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start_Materials Starting Materials (3,5-Dichloropyridazine or 5-Methoxypyridazin-3(2H)-one) Reaction_Step Chemical Synthesis (Heating and Stirring) Start_Materials->Reaction_Step Reagents Reagents (Sodium Methoxide/POCl3) Reagents->Reaction_Step Quenching Quenching Reaction_Step->Quenching Extraction Extraction Quenching->Extraction Washing Washing (Protocol 1) Extraction->Washing Protocol 1 Drying Drying Extraction->Drying Protocol 2 Washing->Drying Protocol 1 Concentration Concentration Drying->Concentration Recrystallization Recrystallization (Protocol 2) Concentration->Recrystallization Protocol 2 Analysis Product Validation (LC-MS, 1H-NMR, Yield Calculation) Concentration->Analysis Protocol 1 Recrystallization->Analysis Protocol 2 Final_Product This compound Analysis->Final_Product Signaling_Pathways cluster_protocol1 Protocol 1: Nucleophilic Substitution cluster_protocol2 Protocol 2: Chlorination P1_Start 3,5-Dichloropyridazine P1_Intermediate Meisenheimer Complex (Transition State) P1_Start->P1_Intermediate Nucleophilic Attack P1_Product This compound P1_Intermediate->P1_Product Chloride Elimination P1_Reagent + Sodium Methoxide P2_Start 5-Methoxypyridazin-3(2H)-one P2_Intermediate O-Phosphorylated Intermediate P2_Start->P2_Intermediate Phosphorylation P2_Product This compound P2_Intermediate->P2_Product Nucleophilic Attack by Cl- P2_Reagent + POCl3

References

A Comparative Guide to Novel Pyridazine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activity of recently developed pyridazine derivatives, benchmarking them against established chemotherapeutic agents. Pyridazine and its fused heterocyclic systems are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer effects.[1][2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes implicated biological pathways and workflows to inform and accelerate oncology drug discovery.

Comparative Efficacy: Pyridazine Derivatives vs. Doxorubicin

Recent studies have demonstrated that novel pyridazine derivatives can exhibit cytotoxicity superior to Doxorubicin, a widely used anthracycline chemotherapy drug. The following table summarizes the half-maximal inhibitory concentration (IC50) values of select pyridazino[4,5-b]phenazine-5,12-dione derivatives against a panel of human cancer cell lines.

CompoundA549 (Lung) IC50 (µM)SK-OV-3 (Ovarian) IC50 (µM)SK-MEL-2 (Melanoma) IC50 (µM)XF 498 (CNS) IC50 (µM)HCT-15 (Colon) IC50 (µM)
Doxorubicin (Reference) 0.0970.1110.1040.2250.153
Derivative 7f < 0.01< 0.01< 0.010.0140.012
Derivative 7h < 0.01< 0.01< 0.010.0150.011

Data sourced from cytotoxicity evaluations using an SRB assay.[4] Note: Lower IC50 values indicate higher potency.

The data clearly indicates that derivatives 7f and 7h are significantly more potent than Doxorubicin across all tested cell lines, with cytotoxicities approximately 10 times higher.[4]

Mechanism of Action: Targeting VEGFR-2 Signaling

A significant number of pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[1] One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[5][6][7]

Several novel pyridazine compounds have been identified as potent VEGFR-2 inhibitors.[8][9] For instance, compound 5b from a synthesized series showed potent cytotoxicity against the HCT-116 colon cancer cell line and exhibited a 92.2% inhibition in a VEGFR kinase assay.[8] The diagram below illustrates the simplified signaling pathway disrupted by such inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Pyridazine Derivative Inhibitor->VEGFR2 Inhibits Experimental_Workflow cluster_chem Chemistry cluster_bio Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Pyridazine Derivatives Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT / SRB Assay) Purification->Cytotoxicity Cell_Culture Maintain Human Cancer Cell Lines Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Assay) IC50->Mechanism Analysis Data Analysis & SAR Studies IC50->Analysis Mechanism->Analysis

References

Safety Operating Guide

Proper Disposal of 3-Chloro-5-methoxypyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. 3-Chloro-5-methoxypyridazine, a halogenated heterocyclic compound, requires specific procedures for its disposal due to its potential hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the proper management of this chemical waste.

Safety and Hazard Profile

This compound is classified as an irritant and is harmful if swallowed. It can cause skin and serious eye irritation, and may also lead to respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated laboratory fume hood.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol [1][2]
Boiling Point 285 °C[1]
Flash Point 126 °C[1]
Vapor Pressure 0.005 mmHg at 25°C[1]
Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2)[1]

Experimental Protocol for Proper Disposal

The following step-by-step protocol outlines the approved procedure for the disposal of this compound in a laboratory setting. This protocol is designed to minimize risk and ensure compliance with hazardous waste regulations.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically resistant container for the collection of this compound waste. The container should be clearly marked as "Hazardous Waste: Halogenated Organic Compounds."[3][4]

  • Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[3]

  • Solid and Liquid Waste:

    • For solid waste (e.g., contaminated filter paper, gloves), place it in a designated, sealed bag before depositing it into the hazardous waste container.

    • For liquid waste (e.g., reaction residues, contaminated solvents), pour it carefully into the designated liquid waste container, avoiding splashes.

  • Container Management: Keep the waste container securely closed when not in use. Do not overfill the container; leave adequate headspace for expansion.

2. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[4]

  • Carefully collect the absorbed material and any contaminated debris into a sealed container labeled as hazardous waste.[4]

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

3. Final Disposal Procedure:

  • Engage a Licensed Professional: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[5][6][7] These companies are equipped to transport and dispose of the chemical in compliance with all federal, state, and local regulations.

  • Incineration: The recommended method of disposal for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[5]

  • Documentation: Maintain a detailed inventory of the waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance and for the disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal External Disposal start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Halogenated Organic ppe->segregate container Collect in Labeled, Sealed Container segregate->container spill Spill? container->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes store Store Securely in Designated Area spill->store No spill_protocol->container contact_ehs Contact Environmental Health & Safety (EH&S) store->contact_ehs pickup Arrange for Pickup by Licensed Disposal Company contact_ehs->pickup transport Transport to Disposal Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate end End: Proper Disposal incinerate->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-methoxypyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-methoxypyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.